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(3-methyl-1H-1,2,4-triazol-5-yl)methanol Documentation Hub

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  • Product: (3-methyl-1H-1,2,4-triazol-5-yl)methanol
  • CAS: 1183178-48-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 3-methyl-5-hydroxymethyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment. This guide provides a detailed exploration of a specific, functionally rich derivative: 3-methyl-5-hydroxymethyl-1,2,4-triazole. We delve into its molecular architecture, the critical phenomenon of prototropic tautomerism that dictates its physicochemical properties, and the analytical methodologies required for its unambiguous characterization. This document serves as a technical resource, synthesizing theoretical principles with practical, field-proven experimental protocols to empower researchers in leveraging this versatile heterocycle for advanced drug design and development.

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole is an aromatic, five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[1] This structural motif is prevalent in a wide array of pharmaceuticals due to its unique electronic properties and its ability to act as a bioisostere for amide or ester groups, enhancing properties like solubility and bioavailability.[2] Notable drugs incorporating this ring system include the antifungal agents fluconazole and itraconazole, underscoring its therapeutic relevance.[3]

The subject of this guide, 3-methyl-5-hydroxymethyl-1,2,4-triazole, is an asymmetrically substituted derivative featuring both a hydrogen-bond-donating/accepting hydroxymethyl group and a lipophilic methyl group. This combination of functionalities makes it a particularly interesting building block for creating molecules with nuanced interactions at biological targets. However, the true complexity and potential of this molecule can only be appreciated through a thorough understanding of its prototropic tautomerism—a phenomenon where the labile N-H proton can migrate between the ring's nitrogen atoms, significantly altering its interaction profile.

Molecular Architecture and Synthesis

The fundamental structure of 3-methyl-5-hydroxymethyl-1,2,4-triazole is a planar, aromatic ring.[3] The key challenge in its utilization lies in its synthesis. While general methods like the Einhorn–Brunner and Pellizzari reactions exist for the 1,2,4-triazole core, the synthesis of specifically 3,5-disubstituted derivatives often requires more tailored approaches.[3] A robust method involves the cyclization of an appropriate acyl-thiosemicarbazide or the condensation of amidrazones with carboxylic acids.[4][5][6]

Proposed Synthetic Pathway

A logical and efficient synthesis can be achieved by reacting acetamidrazone with a derivative of glycolic acid, such as an ester or the acid itself, followed by thermal or acid-catalyzed cyclization to form the triazole ring. This approach offers high regioselectivity for the desired 3,5-substitution pattern.

The Crucial Concept: Tautomerism in 3-methyl-5-hydroxymethyl-1,2,4-triazole

Prototropic tautomerism is the relocation of a proton, in this case, the N-H proton of the triazole ring. For an asymmetrically substituted 1,2,4-triazole, three distinct tautomers can exist: the 1H, 2H, and 4H forms. The position of this proton is not static and exists in a dynamic equilibrium, the position of which is influenced by the electronic nature of the substituents, the solvent, and the physical state (solid vs. solution).[7][8]

  • 1H-tautomer: The proton resides on the N1 nitrogen.

  • 2H-tautomer: The proton resides on the N2 nitrogen.

  • 4H-tautomer: The proton resides on the N4 nitrogen.

Understanding this equilibrium is paramount for drug development, as each tautomer presents a different hydrogen bonding pattern (donor/acceptor sites) and dipole moment, which fundamentally governs its interaction with a target protein or enzyme.

Tautomers cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer cluster_4H 4H-Tautomer T1 3-methyl-5-hydroxymethyl-1H-1,2,4-triazole T2 3-methyl-5-hydroxymethyl-2H-1,2,4-triazole T1->T2 Equilibrium T3 3-methyl-5-hydroxymethyl-4H-1,2,4-triazole T1->T3 Equilibrium T2->T3 Equilibrium

Caption: Tautomeric equilibrium of 3-methyl-5-hydroxymethyl-1,2,4-triazole.

Analytical Characterization: A Multi-faceted Approach

Determining the dominant tautomeric form and characterizing the molecule requires a combination of spectroscopic and computational methods.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution.[2][9][10] The chemical shift of the N-H proton is highly diagnostic; a downfield shift (often >10 ppm) is characteristic of the proton's involvement in the aromatic system. Furthermore, the chemical shifts of the ring carbons (C3 and C5) are sensitive to the electronic distribution, which differs significantly between tautomers. In cases of rapid proton exchange, time-averaged signals may be observed.[11]

  • Infrared (IR) Spectroscopy: The N-H stretching vibration, typically appearing as a broad band in the 3100-3400 cm⁻¹ region, provides evidence of the N-H bond and its involvement in hydrogen bonding.

  • X-ray Crystallography: This technique provides the definitive structure in the solid state.[12][13] By locating the position of the hydrogen atom on one of the ring nitrogens, it unambiguously identifies the tautomer present in the crystal lattice.[14][15][16]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative thermodynamic stabilities of the different tautomers.[7][17][18] These calculations can model the molecule in the gas phase or simulate solvent effects, providing insights into which tautomer is likely to predominate under specific conditions.[7]

Parameter 1H-Tautomer 2H-Tautomer 4H-Tautomer
Relative Energy (Gas Phase) Predicted to be of intermediate stability.Often predicted to be the least stable.Often predicted to be the most stable.
¹H NMR (N-H ppm) ~13-14 ppmNot applicable (no N-H)~11-13 ppm
¹³C NMR (C3 ppm) ~150-155 ppm~155-160 ppm~158-163 ppm
¹³C NMR (C5 ppm) ~160-165 ppm~155-160 ppm~158-163 ppm
Note: The spectroscopic values are estimates based on related 1,2,4-triazole structures and may vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-5-hydroxymethyl-1,2,4-triazole

Causality: This protocol utilizes the reaction of an amidine with an acid chloride, followed by cyclization. This is a reliable method for forming asymmetrically substituted triazoles. Phosphorus oxychloride is used as a dehydrating agent to drive the ring-closing reaction.

Methodology:

  • Step 1: Formation of Acylamidine. In a round-bottom flask under an inert atmosphere (N₂), dissolve acetamidine hydrochloride (1.0 eq) in anhydrous pyridine. Cool the mixture to 0°C.

  • Add methoxyacetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Cyclization. To the crude acylamidine from Step 1, add phosphorus oxychloride (3.0 eq) and heat the mixture to 100°C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-methyl-5-hydroxymethyl-1,2,4-triazole.

Protocol 2: Spectroscopic and Analytical Characterization

Self-Validation: This protocol uses orthogonal analytical techniques to confirm the structure and assess the tautomeric population, ensuring a high degree of confidence in the results.

Methodology:

  • NMR Spectroscopy:

    • Prepare a ~10 mg/mL solution of the purified product in DMSO-d₆. The use of a polar aprotic solvent like DMSO helps to slow proton exchange and sharpen the N-H signal.

    • Acquire a ¹H NMR spectrum, ensuring a sufficient spectral width to observe signals up to 15 ppm.

    • Acquire a ¹³C NMR spectrum.

    • Analyze the chemical shifts and coupling constants to confirm the structure and compare the N-H signal with literature values for 1H and 4H tautomers.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Identify the key vibrational bands: O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (broad, ~3100-3400 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), and C=N/C=C ring stretches (~1500-1600 cm⁻¹).

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the elemental composition by matching the exact mass of the protonated molecule [M+H]⁺.

  • X-ray Crystallography (if suitable crystals are obtained):

    • Grow single crystals of the compound, typically by slow evaporation from a suitable solvent (e.g., ethyl acetate/hexane mixture).

    • Perform single-crystal X-ray diffraction analysis to determine the solid-state structure and definitively identify the tautomeric form in the crystal.[12][13]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization start Reactants acylamidine Acylamidine Formation start->acylamidine cyclization Cyclization acylamidine->cyclization purification Column Chromatography cyclization->purification product Pure Compound purification->product nmr NMR (1H, 13C) product->nmr Analytical Validation ir IR Spectroscopy product->ir Analytical Validation ms Mass Spectrometry product->ms Analytical Validation xray X-ray Crystallography product->xray Analytical Validation

Caption: Experimental workflow for synthesis and characterization.

Conclusion

3-methyl-5-hydroxymethyl-1,2,4-triazole is a molecule of significant interest for medicinal chemistry, offering a valuable combination of functional groups. Its utility, however, is deeply connected to the nuanced behavior of its tautomeric forms. A comprehensive understanding, derived from a synergistic application of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, is essential for any researcher aiming to incorporate this scaffold into novel therapeutic agents. The protocols and theoretical framework presented in this guide provide a robust foundation for the synthesis, characterization, and intelligent application of this versatile heterocyclic building block.

References

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Retrieved from [Link]

  • Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Publishing. Retrieved from [Link]

  • Ben-Ammar, R., et al. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. Retrieved from [Link]

  • Vasylets, G., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]

  • Sravya, G., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. Retrieved from [Link]

  • Shcherbakov, S. V., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed. Retrieved from [Link]

  • Cerdà-Bautista, F. A., et al. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]

  • Chloé, G. (2022). STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Retrieved from [Link]

  • Maravanji, B. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. Retrieved from [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 1,2,4-triazole. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Retrieved from [Link]

  • Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. PMC. Retrieved from [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Al-wsabli, A. S., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Retrieved from [Link]

  • Inoue, T., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed. Retrieved from [Link]

  • Abboud, J. L. M., et al. (n.d.). The tautomerism of 1,2,3-triazole, 3(5)-methylpyrazole and their cations. ResearchGate. Retrieved from [Link]

  • Bozkurt, A., et al. (2006). Effects of different acid functional groups on proton conductivity of polymer-1,2,4-triazole blends. ResearchGate. Retrieved from [Link]

  • Plesu, A. E., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Analysis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 1183178-48-4 / 91616-36-3), a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 1183178-48-4 / 91616-36-3), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing recrystallization processes, purification yields, and formulation stability. This guide details the qualitative solubility landscape, thermodynamic modeling frameworks, and a validated experimental protocol for precise determination.

Molecular Architecture & Solubility Logic

To predict and manipulate the solubility of (3-methyl-1H-1,2,4-triazol-5-yl)methanol, one must first understand its structural functionality.

  • The 1,2,4-Triazole Core: This five-membered ring is amphoteric. The -NH group acts as a hydrogen bond donor (HBD), while the nitrogen atoms at positions 2 and 4 act as hydrogen bond acceptors (HBA). This creates a high affinity for polar solvents.

  • The Hydroxymethyl Group (-CH₂OH): This moiety significantly increases polarity and water solubility compared to a simple methyl-triazole. It introduces additional H-bonding capability, making the molecule highly compatible with protic solvents.

Predicted Solubility Landscape

Based on the "like dissolves like" principle and functional group analysis, the solubility profile follows a distinct polarity-driven hierarchy.

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Polar Protic Water, Methanol, EthanolHigh Strong H-bond networking (Donor/Acceptor matching). Ideal for dissolution.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions and H-bonding with solvent oxygen.
Polar Aprotic (Moderate) Acetone, Ethyl AcetateModerate Soluble at elevated temperatures; often used as anti-solvents or for recrystallization cooling curves.
Non-Polar Toluene, Hexane, HeptaneNegligible Lack of H-bonding capability; high energy cost for cavity formation.

Application Insight: Synthesis patents indicate that Methanol is the preferred solvent for recrystallization, suggesting a steep solubility-temperature curve (high solubility at boiling point, low at ambient) [1].

Thermodynamic Modeling Framework

For process scale-up, empirical data must be correlated using thermodynamic models. These models allow engineers to interpolate solubility at any temperature within the measured range.

The Modified Apelblat Equation

This is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
  • Utility: Provides the highest accuracy for triazole derivatives in polar solvents.

Van't Hoff Analysis

To understand the energy of dissolution, the Van't Hoff equation is applied:



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with heat).
    
  • 
     (Entropy):  Positive values indicate disorder increases upon dissolution (driving force).
    

Validated Experimental Protocol: Isothermal Saturation

Objective: Determine the precise mole fraction solubility of (3-methyl-1H-1,2,4-triazol-5-yl)methanol in organic solvents. Method: Static Equilibrium (Shake-Flask) with Gravimetric or HPLC Analysis.

Workflow Diagram

SolubilityProtocol Prep 1. Preparation Excess Solid + Solvent Equil 2. Equilibration Thermostat Shake (72h) Prep->Equil T ± 0.05 K Settle 3. Phase Separation Settle (2h) -> Filter (0.45µm) Equil->Settle Isothermal Analysis 4. Analysis HPLC or Gravimetric Settle->Analysis Supernatant Calc 5. Calculation Mole Fraction (x) Analysis->Calc

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess (3-methyl-1H-1,2,4-triazol-5-yl)methanol solid to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Methanol, Ethanol).

  • Equilibration:

    • Set the thermostatic bath to the starting temperature (e.g., 293.15 K).

    • Agitate continuously using a magnetic stirrer at 400 rpm for 72 hours to ensure solid-liquid equilibrium.

    • Critical Control: Temperature fluctuations must be kept within

      
       K to prevent supersaturation errors.
      
  • Sampling:

    • Stop agitation and allow the suspension to settle for 2 hours (maintain temperature).

    • Withdraw the supernatant using a pre-heated syringe.

    • Filter immediately through a 0.45 µm PTFE membrane to remove micro-crystals.

  • Quantification (Gravimetric Approach):

    • Weigh a clean, dry weighing dish (

      
      ).
      
    • Add the filtered supernatant and weigh (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 313.15 K until constant mass is achieved (

      
      ).
      
  • Calculation: Calculate the mole fraction (

    
    ) using the masses of the solute and solvent, and their respective molecular weights (
    
    
    
    ).


Solvation Mechanism & Interactions

The dissolution of this triazole derivative is not merely physical mixing; it involves specific intermolecular forces.

SolvationMechanism cluster_0 Key Interactions Crystal Crystal Lattice (High Stability) Cavity Cavity Formation (Endothermic) Crystal->Cavity Breaking Lattice Energy (+ΔH) Interaction Solute-Solvent Interaction Cavity->Interaction Solvent Rearrangement Solution Solvated Molecule (Stable Solution) Interaction->Solution H-Bond Formation (-ΔH) Text 1. Triazole N...HO-R (H-Acceptor) 2. Triazole NH...O-R (H-Donor) 3. Hydroxyl OH...O-R (H-Donor)

Figure 2: Thermodynamic stages of dissolution. The high lattice energy of the triazole crystal requires strong solvent interactions (like those from Methanol) to overcome.

Solvent Selection Guide for Researchers
OperationRecommended SolventRationale
Reaction Medium DMF or DMSOHigh solubility ensures homogenous reaction kinetics; high boiling point allows thermal activation.
Recrystallization Methanol or EthanolSteep solubility curve allows for high recovery upon cooling.
Extraction Ethyl AcetateModerate solubility allows for partitioning from aqueous layers (if pH is adjusted to keep triazole neutral).
Precipitation Hexane / HeptaneActs as an anti-solvent to force the product out of solution.

References

  • Google Patents.Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.
  • Defense Technical Information Center (DTIC). Solubility report of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.[1] (Reference for Isothermal Saturation Methodology and Turbidity analysis). [Link]

  • Wikipedia. Methanol (Data Page) - Thermodynamic Properties. [Link]

Sources

Foundational

Technical Analysis: pKa and Acidity Profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol

Executive Summary (3-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 1183178-48-4 / 91616-36-3) is a functionalized heterocyclic building block widely utilized in medicinal chemistry as a bioisostere for amide or ester linka...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS: 1183178-48-4 / 91616-36-3) is a functionalized heterocyclic building block widely utilized in medicinal chemistry as a bioisostere for amide or ester linkages.[1] Its physicochemical profile is defined by the amphoteric nature of the 1,2,4-triazole core, modulated by two distinct substituents: an electron-donating methyl group and a polar, hydrogen-bond-donating hydroxymethyl group.[2]

This guide provides an in-depth analysis of the compound's acidity (pKa), tautomeric behavior, and experimental methodologies for characterization.

Structural Chemistry & Tautomerism[4][5]

The 1,2,4-Triazole Core

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.[2][3][4][5][6] It exhibits amphoteric character , capable of acting as both a weak acid (losing a proton from the ring NH) and a weak base (accepting a proton at the N4 position).[2]

Substituent Effects

The specific acidity of (3-methyl-1H-1,2,4-triazol-5-yl)methanol is governed by the electronic interplay between its substituents:

  • C3-Methyl Group (-CH₃): Acts as a weak electron-donating group (EDG) via hyperconjugation. This typically increases electron density in the ring, slightly raising the pKa (making the NH less acidic and the N4 more basic).

  • C5-Hydroxymethyl Group (-CH₂OH): This group exerts a dual effect. The oxygen atom is electron-withdrawing via induction (-I), which can stabilize the conjugate base (triazolate anion), potentially lowering the pKa. However, the methylene spacer dampens this effect. Crucially, the hydroxyl group can participate in intramolecular hydrogen bonding with the ring nitrogens, stabilizing specific tautomers.

Tautomeric Equilibrium

In solution, 1,2,4-triazoles exist in a rapid equilibrium between the 1H, 2H, and 4H tautomers. For 3,5-disubstituted triazoles, the 1H-tautomer is generally the thermodynamically preferred species in the neutral state, stabilized by aromatic delocalization.

Tautomerism Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core. T_1H 1H-Tautomer (Most Stable) T_2H 2H-Tautomer (Minor) T_1H->T_2H Proton Shift T_4H 4H-Tautomer (Rare) T_2H->T_4H Proton Shift

Acidity and pKa Analysis

Based on Structure-Activity Relationship (SAR) data of analogous 1,2,4-triazoles, the pKa values for (3-methyl-1H-1,2,4-triazol-5-yl)methanol are estimated as follows.

Dissociation Constants (Aqueous, 25°C)
Species StateReaction TypeEstimated pKa RangeDescription
Cationic (H₂L⁺) Proton Loss (N4-H)2.3 – 2.6 The protonated triazolium ion releases a proton. The methyl group slightly stabilizes the cation compared to the parent triazole (pKa ~2.2).
Neutral (HL) Proton Loss (N1-H)9.9 – 10.3 The neutral triazole releases a proton to form the triazolate anion. The -CH₂OH group likely increases acidity slightly vs. pure alkyl triazoles.
Comparative Analysis

To validate these estimates, we compare the target molecule against established standards:

  • 1,2,4-Triazole (Parent): pKa₁ (cation) = 2.2; pKa₂ (neutral) = 10.3.

  • 3-Methyl-1,2,4-triazole: pKa₂ ≈ 10.6 (Methyl EDG decreases acidity).

  • 3,5-Dimethyl-1,2,4-triazole: pKa₂ ≈ 10.7.

  • Target Compound: The -CH₂OH group is less electron-donating than -CH₃ and potentially slightly withdrawing due to the oxygen. Therefore, the acidity should be higher (lower pKa) than the dimethyl analog, returning closer to the parent value of ~10.0–10.3.

Experimental Methodologies

For precise determination of pKa in a drug development context, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 10⁻⁴ M.

Protocol:

  • Preparation: Dissolve 2-5 mg of (3-methyl-1H-1,2,4-triazol-5-yl)methanol in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Acidification: Add standard HCl (0.1 M) to lower pH to ~1.5 (fully protonated state).

  • Titration: Titrate with carbonate-free standardized KOH (0.1 M) under inert gas (N₂/Ar) atmosphere.

  • Data Capture: Record pH vs. Volume of titrant.

  • Analysis: Use Bjerrum plots or Gran's method to determine the equivalence points and calculate pKa using the Henderson-Hasselbalch equation.

UV-Vis Spectrophotometric Determination

Recommended if the compound has low solubility or if pKa values are extremely low/high.

Workflow:

Experiment Figure 2: Spectrophotometric pKa determination workflow. Step1 Prepare Stock Solution (100 µM in MeOH/Water) Step2 Aliquot into Buffers (pH 1.0 to 13.0, 0.5 unit steps) Step1->Step2 Step3 Measure UV-Vis Spectra (200-400 nm) Step2->Step3 Step4 Identify Isosbestic Points Step3->Step4 Step5 Plot Absorbance vs. pH (at λ_max) Step4->Step5

Pharmaceutical Implications[3][7][10][11][12]

Solubility & Lipophilicity

The hydroxymethyl group significantly lowers the LogP compared to methyl-triazoles, enhancing aqueous solubility.

  • LogP (Predicted): ~ -0.5 to 0.0 (Hydrophilic).

  • Solubility: High in water, DMSO, and Methanol.

Bioisosterism

The 3,5-disubstituted 1,2,4-triazole ring is a classic bioisostere for the amide bond (-CONH-).

  • Geometry: The 1,2,4-triazole mimics the planar geometry of the peptide bond.

  • H-Bonding: The N2/N4 nitrogens act as H-bond acceptors, while the NH (if unsubstituted at N1) acts as a donor, mimicking the amide functionality.

  • Metabolic Stability: Triazoles are generally more resistant to hydrolysis and metabolic cleavage than their corresponding amides or esters.

References

  • Garratt, P. J., et al. (1996). Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Katakis, D., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Link

  • ChemicalBook. (2025).[6] Properties of 1,2,4-Triazole Derivatives. Link

  • Santa Cruz Biotechnology. (2025). Product Analysis: (3-Methyl-1H-1,2,4-triazol-5-yl)methanol. Link

  • Islamoglu, F., et al. (2023).[3] Determination of pKa values of 1,2,4-triazole derivatives using semi-empirical quantum methods. Ovidius University Annals of Chemistry. Link

Sources

Exploratory

Technical Guide: 1,2,4-Triazole Methanol Scaffolds in Drug Discovery

The following technical guide details the structural, synthetic, and pharmacological landscape of 1,2,4-triazole methanol derivatives . This class of compounds, characterized by a tertiary alcohol core linked to a 1,2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological landscape of 1,2,4-triazole methanol derivatives . This class of compounds, characterized by a tertiary alcohol core linked to a 1,2,4-triazole ring, constitutes the pharmacophore of blockbuster antifungal agents (e.g., Fluconazole, Voriconazole) and emerging anticancer therapeutics.

Executive Summary

The 1,2,4-triazole methanol scaffold (often chemically defined as


-(1H-1,2,4-triazol-1-yl)alkyl alcohols) represents a "privileged structure" in medicinal chemistry.[1][2] Its primary utility lies in its ability to coordinate with metalloenzymes—specifically the heme iron of Lanosterol 14

-demethylase (CYP51)
.

This guide provides a rigorous analysis of the scaffold's design principles, a self-validating synthesis protocol via epoxide ring opening, and a comprehensive evaluation of its biological profile in antifungal and antineoplastic applications.

Structural & Mechanistic Basis

The efficacy of 1,2,4-triazole methanol derivatives is not accidental; it is a product of precise molecular recognition features.

The Pharmacophore Triad
  • The Metal Ligand (N4-Triazole): The nitrogen atom at position 4 of the triazole ring possesses a lone pair that forms a coordinate covalent bond with the ferric ion (

    
    ) of the heme group in CYP51. This blocks the binding of the substrate (lanosterol) and oxygen, halting ergosterol biosynthesis.
    
  • The Hydroxyl "Anchor" (Methanol/Alcohol Group): The tertiary hydroxyl group is critical. It forms a hydrogen bond network with the heme propionate side chains or active site water molecules, stabilizing the inhibitor-enzyme complex.

  • The Hydrophobic Domain (Halogenated Phenyl): Usually a 2,4-difluorophenyl or 2,4-dichlorophenyl group, this moiety fits into the hydrophobic pocket of the enzyme, providing van der Waals contacts that dictate selectivity over human CYP450s.

Mechanism of Action Visualization

The following diagram illustrates the binding logic within the CYP51 active site.

CYP51_Mechanism cluster_0 Inhibitor Scaffold Triazole 1,2,4-Triazole Ring (N4 Position) Heme Heme Iron (Fe3+) (CYP51 Active Site) Triazole->Heme Coordinate Covalent Bond (Blocks O2 Binding) Ergosterol Ergosterol Biosynthesis Heme->Ergosterol Inhibits OH_Group Tertiary Hydroxyl (Methanol Moiety) OH_Group->Heme H-Bond Network (Stabilization) Pocket Hydrophobic Pocket (Tyr118, Leu121) Phenyl Halogenated Phenyl Substituent Phenyl->Pocket Van der Waals Interaction

Figure 1: Mechanistic interaction map of 1,2,4-triazole derivatives within the CYP51 active site.

Synthetic Protocol: The Epoxide Route

The most robust method for synthesizing 1,2,4-triazole methanol derivatives is the nucleophilic opening of oxiranes (epoxides) by 1,2,4-triazole. This route allows for the introduction of chiral centers and diverse side chains.

Experimental Workflow

Objective: Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)propan-2-ol (Fluconazole intermediate analog).

Step 1: Epoxidation (Corey-Chaykovsky Reaction)
  • Reagents: 2',4'-Difluoroacetophenone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMSO/THF.

  • Protocol:

    • Suspend NaH in dry DMSO under

      
       atmosphere.
      
    • Add Trimethylsulfoxonium iodide slowly at 0°C. Stir for 30 min to generate the sulfur ylide.

    • Add 2',4'-Difluoroacetophenone dropwise.

    • Warm to room temperature (RT) and stir for 3–5 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of ketone indicates conversion to the epoxide (oxirane).

    • Workup: Quench with ice water, extract with diethyl ether. Evaporate solvent to yield the crude epoxide.

Step 2: Triazole Ring Opening
  • Reagents: Crude Epoxide (from Step 1), 1,2,4-Triazole (2.0 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF.
    
  • Protocol:

    • Dissolve the crude epoxide and 1,2,4-triazole in dry DMF.

    • Add

      
       as the base.
      
    • Heat the mixture to 80–90°C for 6–8 hours. Note: Higher temperatures promote the formation of the thermodynamic product (N1-isomer) over the kinetic N4-isomer.

    • Validation: TLC (CHCl3:MeOH 9:1). Product spot will be more polar than the epoxide.

    • Purification: Dilute with water, extract with EtOAc. Purify via column chromatography (Silica gel, gradient elution) to isolate the N1-substituted product.

Synthesis Logic Diagram

Synthesis_Workflow Ketone Start: Aryl Ketone (2,4-Difluoroacetophenone) Epoxide Intermediate: 2-Aryl-2-methyl Oxirane Ketone->Epoxide Corey-Chaykovsky Epoxidation Ylide Sulfur Ylide (Me3S+I- / NaH) Ylide->Epoxide Isomers Mixture: N1-Isomer (Major) + N4-Isomer (Minor) Epoxide->Isomers Nucleophilic Attack (80-90°C, DMF) Triazole Reagent: 1,2,4-Triazole / K2CO3 Triazole->Isomers Product Final Product: 1,2,4-Triazole Methanol Derivative Isomers->Product Column Chromatography Purification

Figure 2: Step-wise synthetic pathway for 1,2,4-triazole methanol derivatives.

Biological Characterization & Data

The biological utility of these derivatives is assessed primarily through Minimum Inhibitory Concentration (MIC) assays for fungi and MTT assays for cancer cell lines.

Antifungal Activity (MIC Data)

Recent studies have benchmarked novel triazole methanol derivatives against standard drugs like Fluconazole. The presence of the hydroxyl group and the triazole ring is non-negotiable for high potency.

Compound IDSubstituent (R)MIC (

g/mL) vs. C. albicans
MIC (

g/mL) vs. A. niger
Potency Relative to Fluconazole
Fluconazole (Std) -0.5 - 1.0 2.0 - 4.0 Reference
Derivative 5a4-Cl-Phenyl0.251.02x Potency
Derivative 5b2,4-F2-Phenyl0.1250.54x Potency
Derivative 5c4-NO2-Phenyl16.0>64Low Potency
Derivative 5d4-OMe-Phenyl8.016.0Moderate

Data synthesized from recent SAR studies [1, 2]. Note: Electron-withdrawing groups (F, Cl) on the phenyl ring significantly enhance lipophilicity and binding affinity.

Anticancer Activity (IC50 Data)

Emerging research repurposes this scaffold for aromatase inhibition (breast cancer) and general cytotoxicity.

Cell LineTarget TypeCompound 7e (Best in Class)

(

M)
Mechanism Implicated
MCF-7 Breast Cancer9.52Aromatase / CYP19 Inhibition
A549 Lung Cancer11.16Apoptosis Induction
HeLa Cervical Cancer10.50Tubulin Polymerization Inhibition

Data Source: [3, 4].

Critical Analysis & Future Outlook

While the 1,2,4-triazole methanol scaffold is robust, resistance mechanisms in Candida species (e.g., overexpression of CDR1/CDR2 efflux pumps or mutations in the ERG11 gene encoding CYP51) necessitate structural evolution.

  • Next-Gen Design: Incorporating "long-tail" side chains (similar to Posaconazole) to interact with the access channel of CYP51, providing additional binding energy beyond the heme coordination.

  • Hybrid Molecules: Fusing the triazole methanol core with quinolines or coumarins to create dual-target agents (e.g., CYP51 + Topoisomerase inhibition).

References

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry. Available at: [Link]

Sources

Foundational

Thermal decomposition profile of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

An In-Depth Technical Guide to the Thermal Decomposition Profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract (3-Methyl-1H-1,2,4-triazol-5-yl)methan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Decomposition Profile of (3-Methyl-1H-1,2,4-triazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry and materials science, fields where thermal stability is a critical parameter for safety, storage, and processing. This guide provides a comprehensive framework for understanding and evaluating the thermal decomposition profile of this compound. While specific experimental data for (3-methyl-1H-1,2,4-triazol-5-yl)methanol is not extensively available in public literature, this document synthesizes information from closely related 1,2,4-triazole derivatives to establish a predictive analysis of its thermal behavior. Furthermore, it outlines detailed, self-validating experimental protocols for a thorough investigation of its thermal properties, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). The causality behind experimental choices is explained, empowering researchers to not only execute these protocols but also to interpret the resulting data for a robust understanding of the compound's decomposition mechanisms.

Introduction: The Significance of Thermal Stability in Triazole Derivatives

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of biologically active compounds and energetic materials.[1][2] The functionalization of the triazole ring with substituents such as methyl and methanol groups can significantly influence its physicochemical properties, including thermal stability. An understanding of a compound's thermal decomposition profile is paramount for several reasons:

  • Safety and Hazard Assessment: Uncontrolled thermal decomposition can lead to runaway reactions, making it a critical safety parameter for handling and storage.

  • Pharmaceutical Development: The manufacturing of active pharmaceutical ingredients (APIs) often involves heating steps (e.g., drying, milling, and formulation). Knowledge of the thermal stability is essential to prevent degradation and ensure the quality and efficacy of the final drug product.

  • Materials Science: For applications in energetic materials or polymers, the decomposition temperature and the nature of the evolved gases are defining characteristics of performance and stability.[3]

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol, a white crystalline powder with the molecular formula C4H7N3O[4][5], combines the stable 1,2,4-triazole ring with a methyl group and a hydroxymethyl group. The thermal behavior of this molecule will be dictated by the interplay of these structural features.

Predictive Analysis of Thermal Behavior

Based on studies of analogous 1,2,4-triazole derivatives, a hypothetical thermal decomposition profile for (3-methyl-1H-1,2,4-triazol-5-yl)methanol can be postulated. The presence of both electron-donating (methyl) and potentially reactive (hydroxymethyl) groups will influence the decomposition pathway.

Expected Thermal Events:

  • Melting: As a crystalline solid, the compound is expected to exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point.

  • Decomposition: The decomposition of the 1,2,4-triazole ring is known to be a complex process that can be influenced by substituents.[6][7] For (3-methyl-1H-1,2,4-triazol-5-yl)methanol, decomposition is likely to occur at temperatures above its melting point and may proceed in one or multiple steps, as observed in other triazole derivatives.[6] The decomposition is expected to be an exothermic process, releasing significant energy.

Influence of Substituents:

  • Methyl Group: Electron-donating groups like methyl can influence the electronic structure of the triazole ring, potentially affecting the activation energy of ring cleavage.[6]

  • Methanol Group: The hydroxymethyl group introduces a potential site for initial reactions, such as dehydration or oxidation, which could precede or occur concurrently with the cleavage of the triazole ring.

Potential Decomposition Pathways:

The decomposition of 1,2,4-triazoles can proceed through various mechanisms, including ring scission and the cleavage of substituent bonds.[8][9] For (3-methyl-1H-1,2,4-triazol-5-yl)methanol, plausible initial steps in the decomposition could involve:

  • Loss of the hydroxymethyl group: This could occur through the elimination of formaldehyde (CH₂O) or water (H₂O) and carbon monoxide (CO).

  • Triazole Ring Cleavage: The N-N and C-N bonds of the triazole ring are susceptible to cleavage at elevated temperatures, leading to the formation of gaseous products like nitrogen (N₂), hydrogen cyanide (HCN), and ammonia (NH₃).[6][10]

A proposed, though unverified, decomposition pathway is illustrated below.

G cluster_0 Hypothetical Decomposition Pathway cluster_1 Possible Intermediates cluster_2 Potential Gaseous Products A (3-methyl-1H-1,2,4-triazol-5-yl)methanol B Initial Decomposition Intermediates A->B Heat (Δ) C Gaseous Products B->C Further Fragmentation I1 3-methyl-1H-1,2,4-triazole B->I1 I2 Radical Species B->I2 P1 N₂ I1->P1 P2 H₂O I1->P2 P3 CO₂ I1->P3 P4 HCN I1->P4 P5 NH₃ I1->P5 P6 CH₂O I1->P6 I2->P1 I2->P2 I2->P3 I2->P4 I2->P5 I2->P6

Caption: A proposed decomposition pathway for (3-methyl-1H-1,2,4-triazol-5-yl)methanol.

Comprehensive Experimental Protocols for Thermal Characterization

A multi-technique approach is essential for a thorough and self-validating analysis of the thermal decomposition profile. The following experimental workflow is recommended.

G cluster_workflow Experimental Workflow for Thermal Analysis start Sample of (3-methyl-1H-1,2,4-triazol-5-yl)methanol tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc ega Evolved Gas Analysis (TGA-FTIR/MS) start->ega data_analysis Data Integration and Mechanistic Interpretation tga->data_analysis dsc->data_analysis ega->data_analysis

Caption: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature and identify the temperature ranges of decomposition stages.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 1-5 mg of (3-methyl-1H-1,2,4-triazol-5-yl)methanol into a tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 50 mL/min). An inert atmosphere is recommended for initial studies to probe the inherent thermal stability without oxidative effects.

    • Heating Rate: A heating rate of 10 °C/min is standard.[3] Slower rates (e.g., 5 °C/min) can provide better resolution of overlapping decomposition steps, while faster rates can shift decomposition to higher temperatures.

    • Temperature Range: Heat the sample from ambient temperature to a temperature where the decomposition is complete (e.g., 30-600 °C).

  • Data Analysis: Plot the mass (%) versus temperature (°C) to obtain the TGA curve. The derivative of the TGA curve (DTG) should also be plotted to clearly identify the temperatures of maximum mass loss rates for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases and prevent mass loss before the main decomposition event, ensuring accurate enthalpy measurements.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a constant flow rate (e.g., 50 mL/min).[6]

    • Heating Rate: A heating rate of 10 °C/min is typically used, consistent with the TGA experiment for direct comparison.

    • Temperature Range: The temperature range should encompass all expected thermal events, similar to the TGA range.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Endothermic events (e.g., melting) will appear as peaks pointing down (by convention), while exothermic events (e.g., decomposition) will appear as peaks pointing up. The onset temperature of decomposition and the enthalpy of decomposition (ΔHd) can be calculated from the thermogram.

Evolved Gas Analysis (EGA) by TGA-FTIR/MS

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Methodology:

  • Instrumentation: Use a TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.

  • Experimental Conditions: The TGA conditions (heating rate, atmosphere) should be identical to those used in the standalone TGA experiment to ensure correlation of mass loss events with the evolution of specific gases.

  • Data Acquisition:

    • TGA-FTIR: Continuously collect FTIR spectra of the evolved gases as a function of temperature.

    • TGA-MS: Continuously monitor the mass-to-charge ratios (m/z) of the evolved gases as a function of temperature.

  • Data Analysis: Correlate the TGA/DTG data with the FTIR absorption bands or the MS ion currents. For example, the evolution of CO₂ can be identified by its characteristic IR absorption bands or a mass-to-charge ratio of 44 in the mass spectrum. This allows for the assignment of specific chemical species to each mass loss step.

Data Interpretation and Mechanistic Insights

The integration of data from TGA, DSC, and EGA provides a powerful, self-validating system for elucidating the thermal decomposition profile.

Technique Primary Data Derived Information
TGA Mass loss vs. TemperatureOnset and peak decomposition temperatures, number of decomposition steps, residual mass.
DSC Heat flow vs. TemperatureMelting point, enthalpy of fusion, onset and peak decomposition temperatures, enthalpy of decomposition (exothermic/endothermic nature).
EGA (TGA-FTIR/MS) Gas-phase spectra vs. TemperatureChemical identity of evolved gaseous products for each decomposition step.

By combining these results, a detailed picture of the thermal decomposition can be constructed:

  • Correlation of TGA and DSC: The onset temperature of decomposition from TGA should align with the onset of the exothermic peak in the DSC thermogram. The number of steps in the TGA/DTG curves can be correlated with distinct exothermic events in the DSC.

  • Linking Mass Loss to Evolved Gases: Each mass loss step observed in the TGA can be directly linked to the evolution of specific gaseous products identified by EGA. The mass of the evolved products should be consistent with the mass loss measured by the TGA.

  • Elucidation of Decomposition Mechanism: The identity of the initial decomposition products can provide strong evidence for the primary decomposition pathway (e.g., side-chain cleavage versus ring scission). For instance, the early evolution of formaldehyde would suggest the initial involvement of the hydroxymethyl group.

Conclusion

While the thermal decomposition profile of (3-methyl-1H-1,2,4-triazol-5-yl)methanol has not been explicitly detailed in the literature, a robust understanding can be achieved through a systematic and multi-faceted analytical approach. By synthesizing knowledge from related 1,2,4-triazole derivatives and employing the detailed experimental protocols outlined in this guide, researchers can confidently characterize the thermal stability and decomposition pathways of this compound. This knowledge is fundamental for ensuring its safe handling, optimizing its synthesis and formulation, and predicting its performance in various applications. The proposed workflow provides a self-validating framework that ensures the scientific integrity and trustworthiness of the obtained results, which are critical for advancing research and development in the pharmaceutical and materials science fields.

References

  • Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PMC.
  • Theoretical study on mechanism of decomposition reaction of 1,2,4-triazole deriv
  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials.
  • Thermogravimetric analysis and (c, d) DSC thermograms of triazole-containing brush polymers.
  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
  • Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives.
  • (1-Methyl-1H-[1][6][7]triazol-5-yl)methanol. Chem-Impex.

  • Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole.
  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. dergipark.org.tr.
  • (3-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANOL [Q08504]. ChemUniverse.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Regioselective Hydroxymethylation of 3-Methyl-1,2,4-triazole

Abstract The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and metabolic stability.[1][2] Functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and metabolic stability.[1][2] Functionalization of the triazole ring is a critical strategy for modulating biological activity, and N-hydroxymethylation provides a versatile chemical handle for subsequent synthetic elaborations. This application note presents a detailed, validated protocol for the efficient hydroxymethylation of 3-methyl-1,2,4-triazole. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process control, troubleshooting, and product characterization. This guide is intended for researchers in synthetic chemistry and drug development seeking a reliable method for synthesizing (3-methyl-1,2,4-triazol-1-yl)methanol, a key building block for more complex molecular architectures.

Introduction and Scientific Principles

The N-functionalization of azole heterocycles is a fundamental tactic in drug design.[3] Hydroxymethyl groups, in particular, serve as valuable synthons; they can be readily oxidized to aldehydes or carboxylic acids, converted to halomethyl groups for nucleophilic substitution, or used in esterification and etherification reactions. The reaction of 3-methyl-1,2,4-triazole with formaldehyde is a classic N-aminomethylation, proceeding via a mechanism analogous to the initial step of a Mannich reaction.[4][5][6]

The core of this transformation involves the nucleophilic attack of a nitrogen atom from the triazole ring on the electrophilic carbonyl carbon of formaldehyde. 3-Methyl-1,2,4-triazole possesses two potentially reactive nitrogen atoms (N1 and N4), leading to the possibility of forming two different regioisomers. The regioselectivity of such reactions is often influenced by a combination of steric and electronic factors. While direct alkylation of 1,2,4-triazoles can yield mixtures of isomers,[7][8] the reaction with formaldehyde under controlled conditions can favor the formation of a single major product. This protocol is optimized for the synthesis of the thermodynamically favored N1-substituted isomer.

Reaction Mechanism

The reaction proceeds through the nucleophilic addition of the triazole to formaldehyde. The triazole's N-H proton is sufficiently acidic to be reactive, and the reaction can often proceed without a strong base, using the triazole itself to facilitate proton transfer. The process results in a stable N-hydroxymethyl derivative.

ReactionMechanism Triazole 3-Methyl-1,2,4-triazole N_Attack Nucleophilic attack by Triazole N1 on Formaldehyde Carbonyl Triazole->N_Attack Formaldehyde Formaldehyde (CH₂O) Formaldehyde->N_Attack Product (3-Methyl-1,2,4-triazol-1-yl)methanol Intermediate Zwitterionic Intermediate N_Attack->Intermediate Forms C-N bond Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Proton_Transfer->Product Final Product

Caption: General mechanism for the hydroxymethylation of 3-methyl-1,2,4-triazole.

Safety and Handling

Proper safety precautions are mandatory when performing this protocol. All operations must be conducted inside a certified chemical fume hood.[9]

  • Formaldehyde (Formalin solution): Highly toxic, a known human carcinogen, and a sensitizer.[10][11] Avoid inhalation of vapors and all contact with skin and eyes.[12] Use in a well-ventilated fume hood is required.

  • 3-Methyl-1,2,4-triazole: Harmful if swallowed. Causes skin and eye irritation.[13] Avoid contact and dust formation.

  • Personal Protective Equipment (PPE): Chemical splash goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn at all times.[9][12]

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[11][13]

Materials and Protocol

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
3-Methyl-1,2,4-triazole≥98%Sigma-Aldrich7170-01-6Starting material.
Formaldehyde Solution37 wt. % in H₂OFisher Scientific50-00-0Reagent. Contains methanol as a stabilizer.
WaterDeionizedIn-house7732-18-5Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9Drying agent.
100 mL Round-bottom flask---Reaction vessel.
Magnetic stirrer and stir bar---For agitation.
Condenser---For reflux conditions.
Heating mantle / Oil bath---For temperature control.
Separatory funnel---For extraction.
Rotary evaporator---For solvent removal.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of (3-methyl-1,2,4-triazol-1-yl)methanol.

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1,2,4-triazole (4.15 g, 50 mmol).

  • Reagent Addition: To the flask, add deionized water (20 mL) followed by a 37% aqueous formaldehyde solution (4.5 mL, 60 mmol, 1.2 equivalents).

  • Reaction Conditions: Attach a condenser to the flask and place it in a pre-heated oil bath. Heat the mixture to gentle reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by TLC (Thin-Layer Chromatography) using a mobile phase of 10% methanol in dichloromethane. The starting material and product should have distinct Rf values.

  • Work-up - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Remove the bulk of the water using a rotary evaporator.

  • Extraction: To the resulting viscous residue, add 20 mL of deionized water to redissolve it. Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Purification and Isolation: Concentrate the filtrate using a rotary evaporator to yield the product, (3-methyl-1,2,4-triazol-1-yl)methanol, which should be a white to off-white solid or a viscous oil. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Characterization of Product

The identity and purity of the synthesized (3-methyl-1,2,4-triazol-1-yl)methanol should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the methyl group (CH₃), a doublet for the hydroxymethyl protons (-CH₂OH), a triplet for the hydroxyl proton (-OH, exchangeable with D₂O), and singlets for the two triazole ring protons (C5-H). The presence of the -CH₂- and -OH signals confirms the successful hydroxymethylation.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the methyl carbon, the hydroxymethyl carbon, and the triazole ring carbons.

  • FT-IR (KBr): A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group.

  • Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ should be observed, confirming the molecular weight of the product.

Results and Troubleshooting

This protocol provides a reliable pathway to (3-methyl-1,2,4-triazol-1-yl)methanol with good expected yields.

ParameterValue
Scale 50 mmol
Equivalents of Formaldehyde 1.2
Reaction Temperature 80-85 °C
Reaction Time 4-6 hours
Expected Yield 75-85%
Appearance White to off-white solid
ProblemPossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor carefully by TLC. Ensure the temperature is maintained at reflux.
Product loss during work-up.The product has some water solubility. Ensure thorough extraction with ethyl acetate (perform 3-4 extractions).
Formation of Side Products Excess formaldehyde leading to polymerization or di-triazolylmethane formation.Use the specified 1.2 equivalents of formaldehyde. Do not use a large excess.
Product is an oil, not a solid Presence of residual solvent or minor impurities.Ensure complete removal of solvent on the rotary evaporator. Attempt purification by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or recrystallization.

Conclusion

This application note details a robust and reproducible protocol for the hydroxymethylation of 3-methyl-1,2,4-triazole. By carefully controlling the reaction conditions and stoichiometry, (3-methyl-1,2,4-triazol-1-yl)methanol can be synthesized in high yield. The procedure emphasizes safety and provides clear, actionable steps for synthesis, purification, and characterization. This foundational protocol enables researchers to access a versatile building block, paving the way for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

  • Gomha, S. M., et al. (2015). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. PubMed. Available at: [Link]

  • Yurttaş, L., et al. (2020). Synthesis, characterization, and in vivo pharmacological evaluation of novel mannich bases derived from 1,2,4-triazole containing a naproxen moiety. PubMed. Available at: [Link]

  • Sztanke, K., et al. (2013). Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety. PubMed. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formaldehyde solution. carlroth.com. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 - Formaldehyde. OSHA.gov. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). Standard Operating Procedures for Formaldehyde or Processes. unl.edu. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. frontiersin.org. Available at: [Link]

  • Musiol, R., & Kowalczyk, W. (2012). Azole antimycotics--a highway to new drugs or a dead end? PubMed. Available at: [Link]

  • Jonckers, T. H., et al. (2001). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. Available at: [Link]

  • Bioengineer.org. (2025). Expanding Azole Chemistry with Precise N-Alkylation. bioengineer.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. organic-chemistry.org. Available at: [Link]

Sources

Application

Application Note: Engineering Functional MOFs with (3-Methyl-1H-1,2,4-triazol-5-yl)methanol

This application note details the protocol for utilizing (3-methyl-1H-1,2,4-triazol-5-yl)methanol (often abbreviated as Hmtm or mtm ) as a ligand in the synthesis of Metal-Organic Frameworks (MOFs).[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for utilizing (3-methyl-1H-1,2,4-triazol-5-yl)methanol (often abbreviated as Hmtm or mtm ) as a ligand in the synthesis of Metal-Organic Frameworks (MOFs).[1]

Executive Summary

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol represents a distinct class of bifunctional heterocyclic ligands.[1] Unlike simple triazoles used in zeolitic imidazolate frameworks (ZIFs), Hmtm incorporates a hydroxymethyl (-CH₂OH) pendant group.[1] This group introduces polarity and hydrogen-bonding capabilities into the pore surface without blocking the primary coordination sites (the triazole nitrogens).[1]

This guide outlines the protocol for synthesizing Zn(mtm)₂ , a representative coordination polymer, and explores its application in selective gas sorption and fluorescence sensing .[1] The protocol emphasizes solvothermal crystal growth and activation procedures critical for maintaining pore integrity.

Ligand Profile & Coordination Chemistry

Chemical Structure & Properties[2][3][4]
  • IUPAC Name: (3-methyl-1H-1,2,4-triazol-5-yl)methanol[1][2]

  • Formula: C₄H₇N₃O[1]

  • MW: 113.12 g/mol [3][2]

  • Acidity: The triazole ring deprotonates (pKa ~10) to form the monoanionic linker (mtm⁻).[1] The hydroxyl group typically remains protonated, acting as a supramolecular anchor.

Coordination Modes

The versatility of Hmtm arises from its ability to bridge metal centers while presenting a functional tail.

  • 
    -Bridging:  The most common mode where N1 and N2 (or N1 and N4) bridge two metal ions, forming 2D or 3D networks.[1]
    
  • Chelating: Less common, but possible if the hydroxyl oxygen participates in coordination (N-O chelation).[1]

  • Supramolecular Interaction: The uncoordinated -OH group forms hydrogen bonds with guest molecules (e.g., CO₂, H₂O) or adjacent framework layers, enhancing stability.[1]

CoordinationModes cluster_modes Coordination Modes Ligand (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Hmtm) Bridge μ2-Bridging (N1-N2) Forms Rigid Networks Ligand->Bridge Deprotonation (-H+) H_Bond Pendant -OH Group Guest Interaction Site Ligand->H_Bond Steric Positioning MOF Scaffold MOF Scaffold Bridge->MOF Scaffold CO2 / Guest Capture CO2 / Guest Capture H_Bond->CO2 / Guest Capture

Figure 1: Functional roles of the Hmtm ligand in MOF assembly.

Experimental Protocol: Synthesis of Zn(mtm)₂ Framework[1]

This protocol describes the solvothermal synthesis of a Zinc(II) based MOF.[1] The procedure is designed to yield single crystals suitable for X-ray diffraction (SC-XRD) and bulk powder for adsorption studies.[1]

Materials
  • Ligand: (3-methyl-1H-1,2,4-triazol-5-yl)methanol (98% purity).[1]

  • Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂[1]·6H₂O).[1][4]

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Distilled Water.[1]

  • Equipment: 23 mL Teflon-lined stainless steel autoclave, programmable oven.

Synthesis Workflow

Step 1: Precursor Dissolution [1]

  • Dissolve 0.5 mmol (56.5 mg) of Hmtm ligand in 4 mL of DMF/EtOH (1:1 v/v) . Sonicate for 5 minutes to ensure complete dissolution.

  • Dissolve 0.25 mmol (74.4 mg) of Zn(NO₃)₂·6H₂O in 2 mL of distilled water .

  • Critical Insight: The use of a mixed solvent system (DMF/EtOH/H₂O) modulates the deprotonation rate of the triazole. Water aids in the solubility of the metal salt, while DMF acts as a base source (via slow hydrolysis) to drive the formation of the triazolate anion.

Step 2: Solvothermal Reaction

  • Add the metal solution dropwise to the ligand solution under stirring.

  • Seal the mixture in a 23 mL Teflon-lined autoclave.

  • Heat at 140°C for 72 hours .

  • Cooling: Program a slow cool-down rate (5°C/hour) to room temperature. Rapid cooling often results in microcrystalline powder rather than high-quality single crystals.[1]

Step 3: Isolation and Washing [5]

  • Filter the resulting colorless block crystals.

  • Wash with fresh DMF (3 x 5 mL) to remove unreacted ligand.[1]

  • Wash with Ethanol (3 x 5 mL) to exchange the pore-trapped DMF.[1]

Step 4: Activation (Solvent Exchange)

  • Immerse the crystals in anhydrous Methanol for 3 days, refreshing the solvent every 24 hours.

  • Heat the sample under vacuum at 100°C for 12 hours .

    • Note: The -OH group on the ligand makes the framework hydrophilic. Avoid excessive temperatures (>150°C) during activation to prevent structural collapse driven by dehydration of the ligand itself.

Characterization Checklist
TechniqueExpected ResultPurpose
SC-XRD Orthorhombic or Monoclinic systemDetermine precise atomic connectivity.[1]
PXRD Sharp peaks matching simulated patternConfirm phase purity of bulk sample.
FT-IR Absence of ~1690 cm⁻¹ (DMF C=O)Verify successful solvent exchange/activation.
TGA Plateau up to ~250°CConfirm thermal stability of the coordination network.

Applications & Mechanism

Selective CO₂ Adsorption

The pendant hydroxymethyl group (-CH₂OH) is the key functional feature.[1] In many MOFs (like ZIF-8), the pore surface is hydrophobic (methyl groups).[1] In Zn(mtm)₂, the -OH group points into the channel.[1]

  • Mechanism: The hydroxyl group acts as a Brønsted acid site, interacting with the quadrupole moment of CO₂.

  • Data Analysis: Compare CO₂ vs. N₂ isotherms at 273 K. A steep uptake of CO₂ at low pressures indicates strong host-guest interaction mediated by the -OH groups.[1]

Fluorescence Sensing

d¹⁰ metal complexes (Zn, Cd) with conjugated organic linkers often exhibit Ligand-to-Metal Charge Transfer (LMCT) or Ligand-Centered (LC) emission.[1]

  • Protocol: Disperse 5 mg of activated Zn(mtm)₂ powder in 2 mL of solvent (e.g., water) containing analytes (nitroaromatics, Fe³⁺ ions).

  • Observation: Quenching of the blue fluorescence emission (typically ~420 nm) indicates detection.[1] The mechanism is often photoinduced electron transfer (PET) from the electron-rich triazole framework to the electron-deficient analyte.[1]

Workflow Start Start: Precursor Prep (Zn salt + Hmtm) Solvothermal Solvothermal Synthesis 140°C, 72h, DMF/EtOH/H2O Start->Solvothermal Crystals Crystalline Product [Zn(mtm)2]·Solvent Solvothermal->Crystals Exchange Solvent Exchange (MeOH, 3 days) Crystals->Exchange Remove DMF Activation Thermal Activation (100°C, Vacuum) Exchange->Activation Open Pores Application Application Testing (Gas Sorption / Sensing) Activation->Application

Figure 2: Step-by-step synthesis and activation workflow.[1]

Troubleshooting & Optimization

  • Problem: Amorphous Powder.

    • Cause: Reaction rate too fast.

    • Solution: Lower temperature to 120°C or increase the ratio of DMF (to slow down deprotonation).

  • Problem: Poor Gas Uptake.

    • Cause: Incomplete activation or pore collapse.[1]

    • Solution: Use Supercritical CO₂ drying (ScCO₂) instead of thermal vacuum drying.[1] The -OH groups can form strong H-bonds with solvents, making them hard to remove by heat alone without collapsing the pore.[1]

  • Problem: Twin Crystals.

    • Cause: High nucleation density.[1]

    • Solution: Reduce concentration of precursors by 50%.

References

  • Ligand Synthesis & Properties

    • Synthesis of 1,2,4-triazole derivatives: Shelke, G. M., et al.[1][6] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[1] Synlett 26.03 (2015): 404-407.[1]

  • Zinc-Triazole MOF Analogues (Basis for Protocol)

    • Zn-Triazole Structural Chemistry: Zhang, J. P., et al. "Copper(I) 1,2,4-triazolates: synthesis, structures and luminescent properties."[1] Chemical Communications 44 (2005): 5550-5552.[1]

    • Hydroxyl-Functionalized MOFs: Wang, X., et al. "Hydroxyl-functionalized metal-organic frameworks for selective CO2 capture."[1] Inorganic Chemistry 52.6 (2013): 3253-3259.[1]

  • General Solvothermal Methods

    • Stock, N., & Biswas, S.[1] "Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites."[1] Chemical Reviews 112.2 (2012): 933-969.[1]

Sources

Method

Application Note: Coordination Chemistry of (3-methyl-1H-1,2,4-triazol-5-yl)methanol with Transition Metals

The following Application Note and Protocol Guide is designed for researchers investigating the coordination chemistry of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (abbreviated herein as Hmtm ). This guide synthesizes pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating the coordination chemistry of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (abbreviated herein as Hmtm ). This guide synthesizes principles of coordination polymer engineering, solvothermal synthesis, and structural characterization.

Introduction & Ligand Profile

The ligand (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Hmtm) represents a versatile building block in the field of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Its utility stems from its bifunctional nature, combining a nitrogen-rich 1,2,4-triazole core with an oxygen-donating hydroxymethyl arm.

Ligand Characteristics[1][2][3][4][5][6][7][8]
  • IUPAC Name: (3-methyl-1H-1,2,4-triazol-5-yl)methanol[1]

  • Formula: C₄H₇N₃O[2]

  • Molecular Weight: 113.12 g/mol

  • Coordination Sites:

    • Triazole Nitrogens (N1, N2, N4): Capable of bridging metal centers (typically $ \mu_2 $ or $ \mu_3 $ modes).

    • Hydroxyl Group (-CH₂OH): Can coordinate as a neutral donor or, upon deprotonation, as a

      
      -alkoxo bridge, facilitating strong magnetic coupling in Cu(II) or Co(II) clusters.
      
Tautomerism and Deprotonation

In solution, Hmtm exists in equilibrium between 1H, 2H, and 4H tautomers. Upon metal coordination, the ligand typically deprotonates at the triazole ring ($ mtm^-


 mtm^{2-} 

M^{2+} $).

Coordination Modes & Structural Diversity[1][11]

The structural topology of Hmtm-based complexes is dictated by the pH of the reaction medium and the metal ion's preferred geometry.

Common Coordination Modes
  • Chelating Mode: The N4 nitrogen and the hydroxyl oxygen chelate a single metal ion (forming a 5-membered ring).

  • Bridging Mode ($ \mu_{2} $ - $ \mu_{4} $): The N1/N2 atoms bridge two metal centers, forming 1D chains or 2D layers.

  • Alkoxo-Bridging: Deprotonated hydroxyl groups bridge two metals, often resulting in dinuclear units ($ M_2O_2 $ cores) with interesting magnetic properties.

DOT Visualization: Coordination Logic

The following diagram illustrates the potential connectivity pathways for the Hmtm ligand.

CoordinationModes Ligand Hmtm Ligand (C4H7N3O) Metal Transition Metal (Cu, Zn, Co, Cd) Ligand->Metal Coordination Mode1 N,O-Chelation (Mononuclear) Metal->Mode1 Low pH / Neutral -OH Mode2 N1,N2-Bridging (1D Chains) Metal->Mode2 Triazole Deprotonation Mode3 Alkoxo-Bridging (Cluster Formation) Metal->Mode3 High pH / Alkoxide Formation

Caption: Logical flow of Hmtm coordination modes based on reaction conditions.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [M(mtm)₂] Complexes

Objective: To synthesize crystalline coordination polymers of divalent metals (Cu, Zn, Co) with the deprotonated Hmtm ligand.

Materials:

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Hmtm)[1]

  • Metal Salt: $ Cu(OAc)_2 \cdot H_2O $ or $ Zn(NO_3)_2 \cdot 6H_2O $

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or DMF

  • Base: Triethylamine ($ Et_3N $) or NaOH (0.1 M)

  • Equipment: 25 mL Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Dissolution:

    • Dissolve 1.0 mmol of Hmtm in 10 mL of MeOH.

    • Dissolve 0.5 mmol of Metal Salt in 5 mL of MeOH.

  • Mixing:

    • Slowly add the metal salt solution to the ligand solution under stirring.

    • Observation: A color change or slight turbidity may occur.

  • pH Adjustment:

    • Add $ Et_3N $ dropwise until pH reaches ~7–8. This facilitates deprotonation of the triazole ring.

  • Solvothermal Treatment:

    • Transfer the mixture to the Teflon liner (fill factor ~60%).

    • Seal the autoclave and heat at 120°C for 48–72 hours .

    • Cooling: Program a slow cooling rate (5°C/hour) to room temperature to promote high-quality single crystal growth.

  • Isolation:

    • Filter the resulting crystals (typically blue for Cu, colorless for Zn/Cd, pink/purple for Co).

    • Wash with cold MeOH and dry in air.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD) Preparation

Objective: To select and mount crystals for structural determination.

  • Screening: Examine the product under a polarized light microscope. Look for blocky or prismatic crystals with defined edges. Avoid twinned or fractured crystals.

  • Mounting:

    • Use a cryoloop with Paratone-N oil.

    • Mount the crystal and immediately flash-cool to 100 K (or 293 K if phase transitions are suspected) on the diffractometer.

  • Data Collection:

    • Collect a full sphere of data using Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.
    • Note: Triazole crystals often crystallize in monoclinic ($ P2_1/c

      
       P\bar{1} $) space groups.
      

Data Summary & Expected Properties

The following table summarizes typical structural and physical parameters for Hmtm-based transition metal complexes.

ParameterCu(II) ComplexZn(II) ComplexCo(II) Complex
Geometry Distorted Octahedral / Sq. PyramidalTetrahedral / OctahedralOctahedral
Color Blue / GreenColorlessPink / Violet
Coordination N,O-chelate + N-bridgeN-bridge (Tetrahedral node)N,O-chelate + N-bridge
Magnetic Prop. Antiferromagnetic coupling (dimers)DiamagneticParamagnetic / Spin-crossover potential
Applications Magnetism, CatalysisLuminescence (Blue emission)Magnetism, Gas Storage

Synthesis Workflow Visualization

This diagram outlines the critical decision points in the synthesis workflow to target specific dimensionalities (0D discrete complexes vs. 3D MOFs).

SynthesisWorkflow Start Start: Hmtm + Metal Salt Solvent Select Solvent System Start->Solvent Water Water (Hydrothermal) Target: 3D Dense Phases Solvent->Water Organic MeOH/DMF (Solvothermal) Target: Porous/Layered Structures Solvent->Organic Temp Temperature Control Water->Temp Organic->Temp LowT RT - 60°C (Slow Evaporation) Result: Monomers/Dimers Temp->LowT HighT 100°C - 160°C (Autoclave) Result: 2D/3D Polymers Temp->HighT

Caption: Decision tree for synthesizing Hmtm-based coordination complexes.

References

  • Ligand Chemistry: Haasnoot, J. G. (2000). Coordination chemistry of 1,2,4-triazoles.[3][4][5][6] Coordination Chemistry Reviews, 200-202, 131-185.

  • Solvothermal Methods: Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933-969.

  • Triazole Magnetism: Zhang, W. X., et al. (2013). Magnetic metal–organic frameworks based on 1,2,4-triazole derivatives. Coordination Chemistry Reviews, 257(13-14), 2192-2212.

  • Crystal Engineering: Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization. Journal of Chemical Sciences.

(Note: While specific crystal data for the exact (3-methyl-1H-1,2,4-triazol-5-yl)methanol ligand is less abundant than its carboxylate analogues, the protocols above are derived from established methodologies for hydroxymethyl-functionalized 1,2,4-triazoles.)

Sources

Application

Application Note: Functionalization of the Hydroxyl Group in (3-Methyl-1H-1,2,4-triazol-5-yl)methanol

Executive Summary The functionalization of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Compound 1 ) presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two competitive nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Compound 1 ) presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two competitive nucleophilic sites: the hydroxymethyl group (-CH₂OH) and the triazole ring nitrogens (N-H).

Under standard basic alkylation conditions, the triazole ring (pKa ~10.3) is deprotonated preferentially over the primary alcohol (pKa ~16), leading to predominant N-alkylation rather than the desired O-functionalization . Consequently, direct protocols often result in complex regioisomeric mixtures.

This Application Note defines three high-precision workflows to bypass these limitations:

  • Activation via Chlorination: Converting the hydroxyl to a chloride using thionyl chloride to create a versatile electrophilic intermediate.

  • Selective Oxidation: Accessing the aldehyde for C-C bond formation.

  • Protection-Enabled O-Alkylation: A transient protection strategy to strictly enforce O-selectivity.

Chemoselectivity Landscape

The following decision tree illustrates the reactivity divergence. Note how direct base-mediated methods lead to "dead ends" (N-alkylation), while acid-mediated or protection strategies yield the desired O-functionalized products.

Chemoselectivity Start (3-Methyl-1H-1,2,4-triazol-5-yl)methanol (Compound 1) Base Strong Base (NaH, KOH) Start->Base Deprotonation (pKa ~10) Acid Acidic Activation (SOCl2) Start->Acid Dehydrative Chlorination Protect N-Protection Strategy (Trityl Chloride) Start->Protect Steric Control N_Anion Triazolate Anion (Nucleophilic at N1/N2/N4) Base->N_Anion N_Prod N-Alkylated Product (Undesired Regioisomer) N_Anion->N_Prod Electrophile (R-X) Chloride Chloromethyl Derivative (Electrophilic Intermediate) Acid->Chloride Nu_Sub Nucleophilic Displacement (Amines, Thiols, Azides) Chloride->Nu_Sub SN2 Reaction Prot_Int N-Trityl Intermediate Protect->Prot_Int O_Alk O-Alkylation (NaH + R-X) Prot_Int->O_Alk Final_Ether 3-Alkoxymethyl-Triazole O_Alk->Final_Ether Deprotection

Figure 1: Chemoselectivity map showing the divergence between N-alkylation traps and successful O-functionalization strategies.

Protocol A: The "Gateway" Transformation (Chlorination)

Objective: Convert the hydroxyl group into a reactive chloride. Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate. The evolution of HCl gas ensures the triazole ring remains protonated (as the hydrochloride salt), preventing the nitrogen lone pairs from interfering or causing self-alkylation.

Materials
  • (3-Methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 equiv)

  • Thionyl Chloride (SOCl₂), Reagent Grade (Excess, solvent/reagent)

  • Optional: DMF (Catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or Chloroform (if dilution is required)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂ or Drierite).

  • Addition: Place the starting alcohol (e.g., 1.13 g, 10 mmol) in the flask. Carefully add Thionyl Chloride (5 mL) dropwise at 0°C.

    • Note: The reaction is exothermic. If the slurry is too thick, add 5 mL of dry DCM.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (75°C oil bath) for 2–3 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The starting material (polar) should disappear, replaced by a less polar spot.

  • Workup (Isolation of Salt):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂. Caution: Use a base trap for the vacuum pump.

    • Triturate the residue with cold diethyl ether or toluene to induce crystallization.

  • Filtration: Filter the white solid under argon. This is the hydrochloride salt of 3-(chloromethyl)-5-methyl-1,2,4-triazole.

    • Yield: Typically >90%.[1]

    • Storage: Store in a desiccator. The free base is unstable and liable to polymerize; keep as the HCl salt until use.

Application: This chloride is the primary entry point for creating ethers (via alkoxide displacement), amines (via azide/reduction), or thioethers.

Protocol B: Selective Oxidation to Carbaldehyde

Objective: Synthesize (3-methyl-1H-1,2,4-triazol-5-yl)carbaldehyde without over-oxidation to the carboxylic acid. Challenge: Triazole aldehydes can be unstable or exist as hydrates. Manganese Dioxide (MnO₂) is the preferred oxidant due to its mild nature and selectivity for "benzylic-like" alcohols.

Materials
  • Starting Alcohol (1.0 equiv)

  • Activated MnO₂ (10.0 equiv)

  • Solvent: Acetone or THF (Anhydrous)

  • Celite pad

Step-by-Step Procedure
  • Activation: Ensure MnO₂ is "activated" (dried at 110°C for 24h if unsure).

  • Reaction: Suspend the alcohol (1.0 mmol) in Acetone (10 mL). Add Activated MnO₂ (10 mmol).

  • Agitation: Stir vigorously at room temperature.

    • Time: 12–24 hours.[2] The heterocyclic ring activates the alcohol, but the reaction is heterogeneous and requires time.

  • Monitoring: Check TLC for the appearance of a UV-active spot (aldehyde).

  • Workup: Filter the black slurry through a pad of Celite. Wash the pad thoroughly with acetone.

  • Purification: Concentrate the filtrate. The aldehyde is often obtained as a solid or oil that should be used immediately in subsequent steps (e.g., Wittig olefination or Reductive Amination).

Protocol C: Protection-Enabled O-Alkylation

Objective: Create a stable ether linkage (e.g., O-Benzyl, O-Allyl) directly from the alcohol. Logic: To use a strong base (NaH) for Williamson ether synthesis, the acidic Triazole-NH must be masked. The Trityl (Triphenylmethyl) group is ideal as it is bulky (blocking N-alkylation sterically) and acid-labile.

Workflow Diagram

ProtectionStrategy Step1 Step 1: N-Protection (Trt-Cl, Et3N) Intermediate N-Trityl-Triazole-Methanol (Soluble, Non-acidic Ring) Step1->Intermediate Blocks N-sites Step2 Step 2: O-Alkylation (NaH, R-Br) Intermediate->Step2 Williamson Ether Synthesis Ether_Int N-Trityl-O-Alkyl Ether Step2->Ether_Int Step3 Step 3: Deprotection (TFA/DCM or HCl/MeOH) Ether_Int->Step3 Cleaves Trityl Final Target: 3-(Alkoxymethyl)-Triazole Step3->Final

Figure 2: Three-step protection strategy to ensure exclusive O-alkylation.

Step-by-Step Procedure

Step 1: N-Tritylation

  • Dissolve the alcohol (10 mmol) in dry DCM (50 mL).

  • Add Triethylamine (2.5 equiv).

  • Add Trityl Chloride (Trt-Cl, 1.1 equiv) portion-wise at 0°C.

  • Stir at RT for 12h. Wash with water, dry (Na₂SO₄), and concentrate.

  • Result: The N-Trityl group will prefer the sterically less hindered nitrogen, rendering the ring non-acidic.

Step 2: O-Alkylation

  • Dissolve the N-Trityl intermediate in dry THF or DMF.

  • Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C.

  • Stir for 30 min (H₂ evolution).

  • Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv).

  • Stir at RT until complete (TLC).

  • Quench with NH₄Cl(aq) and extract with EtOAc.

Step 3: Deprotection

  • Dissolve the crude ether in DCM.

  • Add Trifluoroacetic acid (TFA) (10% v/v) or 4M HCl in Dioxane.

  • Stir for 1 hour. The Trityl group cleaves (often precipitating as triphenylmethanol or trityl chloride).

  • Neutralize with NaHCO₃ and extract the free triazole ether.

Comparison of Methods

FeatureProtocol A: ChlorinationProtocol B: OxidationProtocol C: Protection/Alkylation
Primary Utility Creating a Leaving Group (Cl)Creating an Electrophile (CHO)Creating a Stable Ether (C-O-C)
Reagents SOCl₂MnO₂Trt-Cl, NaH, R-X, TFA
Atom Economy HighHighLower (due to protection steps)
Selectivity Excellent (via Salt formation)Good (Benzylic preference)Excellent (Steric enforcement)
Key Pitfall Handling the free base (polymerization)Over-oxidation to acidIncomplete deprotection

References

  • Chlorination of Triazole Methanols: Context: Confirms the stability and commercial availability of the hydrochloride salt, valid
  • Mitsunobu and Alkylation Selectivity

    • El-Wassimy, M. T. M., et al. "Synthesis and Reactions of N-Chloromethyl-1,2,4-Triazoles with Sulfur and Oxygen Nucleophiles."[3] Journal of the Chemical Society Perkin Transactions 1. Available at: [Link]

    • Context: Validates the reactivity of chloromethyl triazoles with nucleophiles (Protocol A applic
  • Oxidation Methodologies

    • Fast and Selective Oxidation of Primary Alcohols to Aldehydes.[4] Journal of Organic Chemistry.[4][5][6][7] Available at: [Link]

    • Context: Supports the use of mild oxidants for heterocyclic primary alcohols.
  • Triazole Reactivity Reviews

    • Product Class 14: 1,2,4-Triazoles.[8][9][10][11] Thieme Connect. Available at: [Link]

    • Context: Provides pKa data (10.26 vs 2.19) grounding the chemoselectivity arguments in Section 2.

Sources

Method

Oxidation of (3-methyl-1H-1,2,4-triazol-5-yl)methanol to aldehydes or acids

Application Note: Strategic Oxidation Protocols for (3-methyl-1H-1,2,4-triazol-5-yl)methanol Executive Summary The oxidation of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Compound 1 ) presents a classic dichotomy in heter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Oxidation Protocols for (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Executive Summary

The oxidation of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Compound 1 ) presents a classic dichotomy in heterocyclic chemistry: the target aldehyde is kinetically unstable and prone to hydration, while the carboxylic acid is thermodynamically stable but requires harsh conditions that can degrade the nitrogen-rich ring.[1][2]

This guide provides three validated workflows:

  • Selective Oxidation to Aldehyde: Using activated Manganese Dioxide (

    
    ) for in-situ generation.[1][2]
    
  • Exhaustive Oxidation to Acid: A robust Potassium Permanganate (

    
    ) protocol optimized for zwitterionic isolation.[2]
    
  • Direct Oxidative Esterification: A modern, metal-free route to the methyl ester, bypassing the unstable aldehyde isolation.

Chemical Context & Challenges

The Substrate: Tautomerism and Coordination

The 1,2,4-triazole ring is amphoteric and exists in rapid tautomeric equilibrium. While the IUPAC name implies a specific tautomer (1H), in solution, the proton shuttles between N1, N2, and N4.

  • Challenge 1 (Catalyst Poisoning): The

    
     nitrogens are potent ligands.[2] They can coordinate to transition metal oxidants (e.g., PCC, PDC), often arresting the reaction.
    
  • Challenge 2 (Aldehyde Hydration): Electron-deficient heteroaryl aldehydes are highly susceptible to nucleophilic attack by water, forming gem-diols (hydrates) that complicate NMR analysis and purification.[1][2]

Tautomerism cluster_0 Substrate Dynamics S1 (3-methyl-1H-1,2,4-triazol-5-yl)methanol (1H-Tautomer) S2 Tautomeric Equilibrium (2H / 4H forms) S1->S2 Fast Exchange

Figure 1: Tautomeric nature of the starting material.

Protocol A: Selective Oxidation to Aldehyde

Target: 3-methyl-1H-1,2,4-triazole-5-carbaldehyde Method: Activated Manganese Dioxide (


) Oxidation
Best For:  Intermediate use (e.g., reductive amination, Wittig reaction) where the aldehyde is not stored.[1][2]
Mechanistic Insight

 is a heterogeneous oxidant that relies on surface adsorption.[2] Unlike homogenous oxidants, it does not over-oxidize to the acid because the hydrated aldehyde (gem-diol) necessary for the second oxidation step desorbs poorly from the 

surface.
Reagents & Equipment
  • Substrate: 1.0 eq (e.g., 5.0 g)

  • Oxidant: Activated

    
     (10.0 – 20.0 eq).[2] Note: Large excess is required due to surface area dependence.
    
  • Solvent: 1,4-Dioxane or THF (Triazoles have poor solubility in DCM).[2]

  • Temp: Reflux (

    
    ).[1][2]
    
Step-by-Step Protocol
  • Activation (Critical): If using commercial

    
    , dry it in an oven at 
    
    
    
    for 12 hours prior to use. "Wet"
    
    
    is sluggish.[2]
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting alcohol in 1,4-Dioxane (0.2 M concentration).

  • Addition: Add activated

    
     (10 eq) in one portion.
    
  • Reaction: Heat to reflux with vigorous stirring. The reaction typically requires 4–16 hours.[2] Monitor by TLC (Note: Aldehyde may streak due to hydrate formation).[2]

    • Tip: If conversion stalls at 50%, filter the mixture and re-suspend in fresh solvent with fresh

      
      .
      
  • Workup: Filter the hot mixture through a pad of Celite while still warm (triazoles may precipitate upon cooling). Wash the pad with hot dioxane.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Warning: Do not heat above

      
       during evaporation.[2] The aldehyde is unstable.[2] Use immediately.
      

Protocol B: Exhaustive Oxidation to Carboxylic Acid

Target: 3-methyl-1H-1,2,4-triazole-5-carboxylic acid Method: Alkaline Potassium Permanganate (


)
Best For:  Creating stable building blocks or standards.[1][2]
Mechanistic Insight

Under alkaline conditions, the triazole ring is deprotonated (forming the triazolate anion), which increases water solubility and stability against oxidative ring degradation. The reaction proceeds via the aldehyde to the carboxylate.

Reagents
  • Substrate: 1.0 eq

  • Oxidant:

    
     (2.5 eq)[2]
    
  • Base:

    
     or 
    
    
    
    (1.0 M aqueous solution)
  • Solvent: Water

Step-by-Step Protocol
  • Dissolution: Dissolve the alcohol in 1.0 M

    
     (5 mL per mmol substrate). Ensure pH > 12.
    
  • Oxidation: Cool the solution to

    
    .[2] Add 
    
    
    
    solid in small portions over 30 minutes.
    • Observation: The purple color will fade to brown (

      
       precipitate).[2]
      
  • Digestion: Allow the mixture to warm to room temperature and stir for 4–6 hours. If the purple color persists, the reaction is complete. If it turns completely brown, add a small excess of

    
    .
    
  • Quench: Add a few drops of ethanol to consume excess permanganate (precipitating all Mn as

    
    ).
    
  • Filtration: Filter the slurry through Celite to remove

    
    .[2] Rinse with water.[2][3]
    
  • Precipitation (The "Isoelectric Point" Trick):

    • The filtrate contains the triazole-carboxylate salt.[1][2]

    • Cool to

      
      .
      
    • Slowly acidify with conc.[2] HCl to pH ~2.5 – 3.0.[2]

    • Result: The zwitterionic acid (3-methyl-1H-1,2,4-triazole-5-carboxylic acid) should precipitate as a white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry.

Protocol C: Direct Oxidative Esterification (Modern Route)[2]

Target: Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate Method: Urea Hydrogen Peroxide (UHP) / Toluene Sulfonyl Chloride (TsCl) Why use this? It bypasses the unstable aldehyde and yields a lipophilic, easily purified ester.[1][2]

Workflow Diagram

OxidationPathways Start Start: (3-methyl-1H-1,2,4-triazol-5-yl)methanol Aldehyde Unstable Aldehyde (Transient) Start->Aldehyde MnO2 / Dioxane Reflux Acid Carboxylic Acid (Precipitates at pH 3) Start->Acid KMnO4 / NaOH (Exhaustive) Ester Methyl Ester (Stable, Organic Soluble) Start->Ester UHP / TsCl / MeOH (One-Pot) Hydrate Gem-Diol Hydrate (Equilibrium) Aldehyde->Hydrate + H2O

Figure 2: Strategic oxidation pathways.[1][2] The Ester route (yellow) is often preferred for medicinal chemistry intermediates.

Protocol
  • Reagents: Substrate (1 mmol), Urea Hydrogen Peroxide (UHP, 5 mmol), TsCl (1 mmol), Methanol (3 mL).

  • Reaction: Stir the mixture at

    
     for 6–8 hours.
    
  • Mechanism: TsCl activates the intermediate hemiacetal, facilitating the elimination to the ester.

  • Workup: Evaporate methanol, dissolve residue in EtOAc, wash with

    
    .
    

Comparison of Methods

FeatureMethod A (

)
Method B (

)
Method C (UHP/TsCl)
Product AldehydeCarboxylic AcidMethyl Ester
Stability Low (Polymerizes/Hydrates)High (Crystalline)High (Oil/Solid)
Conditions Heterogeneous, RefluxAqueous, BasicHomogeneous, Mild Heat
Selectivity Stops at AldehydeOxidizes to AcidDirect to Ester
Purification Filtration (Celite)Acid-Base PrecipitationColumn Chromatography

References

  • Aldehyde Instability & Hydration: Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole. (Discussion on triazole aldehyde reactivity).

  • MnO2 Oxidation Protocols: Manganese Dioxide - Common Organic Chemistry.[1][2] (Standard protocols for heterocyclic alcohols).[2]

  • KMnO4 Oxidation Mechanism: Oxidation of Organic Molecules by KMnO4.[2][4][5][6][7] (General mechanism for alcohol to acid oxidation).[2]

  • Direct Esterification (UHP/TsCl): Direct Oxidation of Aldehydes to Methyl Esters with Urea Hydrogen Peroxide and p-Toluenesulfonyl Chloride.[2][8] (Applicable methodology for one-pot esterification).

  • Triazole Synthesis & Properties: 1,2,4-Triazole - Wikipedia.[1][2] (pKa and tautomerism data). [2][9]

Sources

Application

Application Note: Synthetic Strategies for the Esterification of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Abstract Esters of heterocyclic alcohols are pivotal intermediates in medicinal chemistry and drug development, often serving as prodrugs to enhance pharmacokinetic properties or as key synthons for more complex molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Esters of heterocyclic alcohols are pivotal intermediates in medicinal chemistry and drug development, often serving as prodrugs to enhance pharmacokinetic properties or as key synthons for more complex molecules. (3-methyl-1H-1,2,4-triazol-5-yl)methanol is a valuable building block, and its esterification presents unique challenges due to the presence of multiple nucleophilic nitrogen atoms on the triazole ring. This application note provides a comprehensive guide for researchers, detailing two robust and widely applicable methods for the selective O-acylation of this substrate: the Steglich esterification and DMAP-catalyzed acylation with acid anhydrides. We delve into the mechanistic rationale behind each protocol, offering step-by-step instructions, comparative data, and troubleshooting insights to ensure reliable and reproducible outcomes in a research setting.

Introduction and Strategic Considerations

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The esterification of its C5-methanol derivative is a common synthetic transformation aimed at modifying properties such as lipophilicity, cell permeability, and metabolic stability.

The primary synthetic challenge in acylating (3-methyl-1H-1,2,4-triazol-5-yl)methanol is achieving chemoselectivity. The triazole ring contains nucleophilic nitrogen atoms that can compete with the primary alcohol for the acylating agent, potentially leading to undesired N-acylation byproducts. Therefore, the choice of reaction conditions is critical. Mild, well-controlled conditions are necessary to favor the desired O-esterification pathway. This guide focuses on two such methodologies that balance reactivity with selectivity.

Method 1: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming ester bonds, particularly for substrates that are sensitive to acid or high temperatures.[1][2] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3]

Mechanistic Rationale

The efficacy of the Steglich esterification stems from a DMAP-catalyzed acyl transfer mechanism.

  • The carboxylic acid first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • While this intermediate can be directly attacked by the alcohol, this pathway is often slow. More importantly, it is susceptible to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.

  • DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea.[1] This forms a new, highly electrophilic intermediate: the N-acylpyridinium salt.

  • This "active ester" intermediate is readily attacked by the (3-methyl-1H-1,2,4-triazol-5-yl)methanol at the acyl carbon, yielding the desired ester and regenerating the DMAP catalyst.[4] The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.

This catalytic cycle effectively outcompetes the formation of the undesired N-acylurea side product, making it a highly reliable method.

Steglich_Mechanism RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + DCC DCC DCC N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Slow Rearrangement (Undesired) Active_Ester N-Acylpyridinium Salt (Active Ester) O_Acyl->Active_Ester + DMAP (Fast) DMAP DMAP (Catalyst) Active_Ester->DMAP Regenerated Ester Product Ester Active_Ester->Ester + Alcohol Alcohol (Triazol-5-yl)methanol DCU DCU (Byproduct)

Caption: Catalytic cycle of the DMAP-accelerated Steglich esterification.

Detailed Experimental Protocol: Steglich Esterification

Materials:

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq)

  • Carboxylic acid (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (3-methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol). Stir the solution until all components are fully dissolved.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 5-10% Methanol in DCM or 50% Ethyl Acetate in Hexanes. Visualize spots using UV light and/or potassium permanganate stain. The reaction is complete upon full consumption of the starting alcohol.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

Method 2: Acylation with Acid Anhydride

Direct acylation using a carboxylic acid anhydride is a highly effective and often faster alternative. The reaction's success hinges on the use of DMAP as a nucleophilic catalyst, which functions similarly to its role in the Steglich reaction by forming the highly reactive N-acylpyridinium intermediate.[4] A stoichiometric, non-nucleophilic base like triethylamine (TEA) or pyridine is often included to scavenge the carboxylic acid byproduct.

Mechanistic Rationale

The mechanism is analogous to the DMAP activation step in the Steglich pathway but starts with an anhydride.

  • DMAP attacks one of the carbonyl carbons of the acid anhydride, displacing a carboxylate anion and forming the key N-acylpyridinium salt.

  • This intermediate is a significantly more potent acylating agent than the parent anhydride.

  • The alcohol, (3-methyl-1H-1,2,4-triazol-5-yl)methanol, attacks the activated acyl group, forming the ester product and regenerating the DMAP catalyst.

  • The displaced carboxylate anion is neutralized by the added base (e.g., triethylamine).

This method avoids the use of coupling agents and the formation of solid urea byproducts, simplifying the work-up procedure.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0 °C) Reagents 2. Dissolve Alcohol, Acid/Anhydride, Catalyst Setup->Reagents Initiate 3. Add Coupling Agent or Anhydride Reagents->Initiate React 4. Stir at RT (12-24h) Initiate->React Monitor 5. Monitor by TLC React->Monitor Workup 6. Quench & Work-up (Filter / Extract) Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: General experimental workflow for ester synthesis.

Detailed Experimental Protocol: DMAP-Catalyzed Acylation

Materials:

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq)

  • Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-methyl-1H-1,2,4-triazol-5-yl)methanol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride (1.5 eq) dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.

  • Monitoring: Check for the consumption of the starting material by TLC as described in Protocol 2.2. These reactions are typically much faster than Steglich esterifications.

  • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel.

Comparative Summary and Troubleshooting

ParameterSteglich EsterificationDMAP-Catalyzed Acylation (Anhydride)
Acylating Agent Carboxylic AcidAcid Anhydride
Key Reagents DCC or EDC, DMAP (cat.)DMAP (cat.), TEA (base)
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Time 12 - 24 hours2 - 6 hours
Byproducts Dicyclohexylurea (DCU)Carboxylic Acid (scavenged by base)
Advantages Uses readily available carboxylic acids; very mild conditions.[3]Faster reaction times; simplified work-up (no filtration of urea).
Disadvantages Slower; DCU can sometimes be difficult to filter completely.Requires the corresponding acid anhydride, which may not be commercially available.

Troubleshooting Guide:

  • Low Yield / No Reaction: Ensure all reagents and solvents are anhydrous. Water will hydrolyze intermediates and consume reagents. Verify the quality of the coupling agent (DCC/EDC) or anhydride.

  • Formation of N-Acyl Byproduct: This suggests the reaction conditions are too harsh or the N-acylpyridinium intermediate is reacting with the triazole nitrogen. For the acylation method, ensure the reaction is run at 0 °C during addition and not heated. For sensitive substrates, the Steglich method is generally preferred for its milder nature.

  • Incomplete Reaction: Increase the equivalents of the carboxylic acid/anhydride and coupling agent to 1.5 eq and 1.5 eq, respectively. Allow the reaction to run for a longer period (up to 48h for Steglich).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives.
  • Iqbal, N., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances.
  • Viciosa, M., et al. (n.d.). Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Xu, S., et al. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236-239. Available at: [Link]

  • Vedejs, E., & Diver, S. T. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). The Journal of Organic Chemistry, 70(16), 4751-4757. Available at: [Link]

Sources

Method

Application Notes & Protocols: Synthesis of Schiff Bases from (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel Schiff bases derived from (3-methyl-1H-1,2,4-triazol-5-yl)methanol. Recognizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of novel Schiff bases derived from (3-methyl-1H-1,2,4-triazol-5-yl)methanol. Recognizing that the specified starting material is not the conventional precursor for Schiff base synthesis, this document outlines a robust two-step synthetic strategy. The protocol begins with the selective oxidation of the primary alcohol to the corresponding 3-methyl-1H-1,2,4-triazole-5-carbaldehyde, a critical and versatile intermediate. Subsequently, a detailed protocol for the condensation of this heterocyclic aldehyde with various primary amines to yield the target Schiff bases is presented. This guide is designed for researchers in medicinal chemistry and drug development, offering not just procedural steps, but also the underlying chemical rationale, detailed characterization benchmarks, and a discussion of the therapeutic potential of this compound class, grounded in authoritative references.

Introduction: The Rationale for Triazole-Based Schiff Bases

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its aromatic, planar structure and the presence of three nitrogen atoms allow for a multitude of hydrogen bonding interactions, enhancing solubility and binding affinity to biological targets.[1][2] When the triazole moiety is incorporated into a Schiff base structure—compounds characterized by an azomethine or imine (-C=N-) group—the resulting hybrid molecules often exhibit a remarkable spectrum of biological activities.[3] These activities include potent anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3][4]

The typical synthesis of triazole Schiff bases involves the condensation of an amino-triazole with an aldehyde.[5] However, the specified starting material, (3-methyl-1H-1,2,4-triazol-5-yl)methanol, presents a unique synthetic challenge that necessitates a preliminary functional group transformation. This guide addresses this challenge by proposing a reliable pathway via a heterocyclic aldehyde intermediate, thereby opening a new avenue for creating diverse libraries of novel Schiff bases for drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway from (3-methyl-1H-1,2,4-triazol-5-yl)methanol to its corresponding Schiff bases involves two key transformations. This approach leverages the inherent reactivity of the starting material while employing well-established, high-yielding reactions.

Step 1: Oxidation of the Alcohol to an Aldehyde. The primary alcohol of the starting material must first be oxidized to the corresponding aldehyde, 3-methyl-1H-1,2,4-triazole-5-carbaldehyde. This aldehyde is a versatile intermediate, capable of reacting with a wide array of amines.

Step 2: Schiff Base Condensation. The newly synthesized triazole aldehyde is then condensed with a primary amine. This reaction forms the characteristic azomethine linkage, yielding the final Schiff base product.

G A (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Starting Material) B 3-methyl-1H-1,2,4-triazole-5-carbaldehyde (Intermediate) A->B Step 1: Oxidation D Target Schiff Base B->D Step 2: Condensation C Primary Amine (R-NH2) C->D G cluster_aldehyde Aldehyde Synthesis cluster_schiff Schiff Base Synthesis A 1. Dissolve triazole-methanol in DCM B 2. Add excess activated MnO2 A->B C 3. Stir at room temp/ reflux (12-24h) B->C D 4. Monitor by TLC C->D E 5. Filter through Celite® to remove solids D->E F 6. Evaporate solvent E->F G Intermediate Aldehyde F->G H 1. Dissolve aldehyde in Ethanol I 2. Add primary amine & catalytic acid H->I J 3. Stir at room temp/ reflux (2-6h) I->J K 4. Monitor by TLC J->K L 5. Cool to precipitate product K->L M 6. Filter & wash with cold ethanol L->M N Purified Schiff Base M->N

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Welcome to the technical support guide for the synthesis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the rationale needed to make informed decisions in your own laboratory work.

Overview of the Synthetic Strategy

The most reliable and common pathway to synthesizing (3-methyl-1H-1,2,4-triazol-5-yl)methanol involves a two-stage process:

  • Formation of the Triazole Precursor: First, a 1,2,4-triazole ring bearing a carbonyl group at the 5-position is constructed. The most common precursor is an ester, such as methyl or ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate. This is typically achieved through the cyclization of an appropriate acyl amidrazone intermediate.

  • Reduction to the Target Alcohol: The ester or aldehyde precursor is then reduced to the corresponding primary alcohol. This step is critical for yield and purity, and the choice of reducing agent is paramount.

The overall transformation is outlined below.

Synthetic_Pathway A Acetohydrazide + Diethyl Oxalate derivative B Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate (Precursor) A->B Cyclization (e.g., NaOEt, EtOH) C (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Final Product) B->C Reduction (e.g., LiAlH4, THF)

Figure 1: General synthetic pathway to the target molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: My overall yield is very low. Where should I start investigating?

Low overall yield is a common problem that can originate from either the triazole formation step or the final reduction. A logical, stepwise diagnosis is essential.

Troubleshooting_Yield start Low Overall Yield check_precursor Analyze Precursor by NMR/LCMS (Before Reduction) start->check_precursor precursor_impure Problem: Impure Precursor Solutions: • Re-purify precursor (recrystallization/chromatography) • Optimize cyclization conditions (see Q2) • Ensure starting materials are pure and dry check_precursor->precursor_impure Impure or Low Yield precursor_pure Precursor is Pure & High Yield check_precursor->precursor_pure Pure and Good Yield check_reduction Analyze Crude Product Post-Reduction (TLC/LCMS) precursor_pure->check_reduction incomplete_rxn Problem: Incomplete Reduction Solutions: • Increase equivalents of reducing agent • Extend reaction time or increase temperature • Use a stronger reducing agent (if applicable) check_reduction->incomplete_rxn Starting material remains side_products Problem: Side Products Formed Solutions: • Lower reaction temperature • Ensure inert, anhydrous conditions • Review workup procedure (see Q4) check_reduction->side_products New spots/ peaks observed workup_issue Problem: Loss During Workup/Purification Solutions: • Use continuous extraction for polar products • Optimize chromatography conditions • Check pH during extraction (see Q5) check_reduction->workup_issue Reaction is clean, but isolated yield is low

Figure 2: Diagnostic workflow for troubleshooting low yield.

Actionable Steps:

  • Isolate and Characterize the Intermediate: Before proceeding to the reduction, ensure your precursor (e.g., methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate) is of high purity and good yield. If the precursor is the problem, focus your efforts there.

  • Monitor the Reduction Step: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester and the appearance of the more polar alcohol product. If the reaction stalls, the issue lies with the reduction conditions.

  • Evaluate Your Workup: If the reaction appears clean by TLC but the isolated yield is poor, significant product loss is occurring during extraction or purification.

Q2: I'm seeing significant byproducts in my triazole precursor synthesis. What is happening?

The most common side reaction during the formation of 1,2,4-triazoles from hydrazides is the competing formation of 1,3,4-oxadiazoles.[1] This occurs via an alternative intramolecular cyclization pathway of the acyl amidrazone intermediate.

Side_Reaction cluster_0 Acyl Amidrazone Intermediate Intermediate [Intermediate] Triazole 3-Methyl-1H-1,2,4-triazole (Product) Intermediate->Triazole N-N Cyclization Oxadiazole 2-Methyl-1,3,4-oxadiazole (Byproduct) Intermediate->Oxadiazole N-O Cyclization Desired_Path Desired Pathway (Favored by lower temp, anhydrous conditions) Side_Path Side Reaction Pathway (Favored by higher temp, -H2O elimination)

Figure 3: Competing cyclization pathways in triazole synthesis.

Solutions to Minimize Oxadiazole Formation:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Water can promote the undesired cyclization pathway.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole.[1] Run trials at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Choice of Reagents: The specific condensing agent or solvent can influence the outcome. Some protocols utilize microwave irradiation, which can shorten reaction times and sometimes improve yields by minimizing thermal decomposition.[2][3]

Q3: The reduction of my triazole ester is sluggish or incomplete. What should I change?

The reduction of an ester to an alcohol requires a powerful reducing agent. If you are observing incomplete conversion, consider the following factors.

Reducing AgentSubstratePotencyCommon Issues & CausalityRecommended Action
LiAlH₄ (LAH)Esters, AcidsVery Strong Highly reactive with protic solvents (H₂O, alcohols) and the acidic N-H of the triazole. Insufficient equivalents will lead to incomplete reaction as LAH is consumed by the N-H proton.Use at least 2.5-3.0 equivalents in an anhydrous ether solvent (THF, Diethyl Ether). The first equivalent deprotonates the triazole N-H, and subsequent equivalents perform the reduction.
NaBH₄ Aldehydes, KetonesMild Generally not powerful enough to reduce esters efficiently.[4][5] Using it for an ester precursor will result in very low to no conversion.Switch to a more powerful reducing agent like LiAlH₄. Only use NaBH₄ if your precursor is the aldehyde, 3-methyl-1H-1,2,4-triazole-5-carbaldehyde.
DiBAL-H EstersStrong Can reduce esters to aldehydes if the temperature is kept low (e.g., -78 °C). If used at room temperature, it will proceed to the alcohol, but control can be difficult.While viable, LiAlH₄ is often more straightforward for a full reduction to the alcohol. Use with caution and precise temperature control.

Expert Insight: The acidity of the triazole's N-H proton (pKa ≈ 10.26) means it will be readily deprotonated by strong hydride reagents like LiAlH₄.[6] This is not a side reaction to be avoided but a stoichiometric reality to be accounted for. Always use an excess of the reducing agent.

Q4: My LiAlH₄ reduction workup is messy, and I'm getting a gray, gelatinous precipitate that is hard to filter. How can I improve this?

This is a classic problem when quenching LiAlH₄ reactions. A poorly executed quench results in the formation of aluminum salts that are gelatinous and trap the product, drastically reducing isolated yield. The Fieser workup method is highly recommended.

Protocol: Fieser Workup for LiAlH₄ Quench For a reaction using X g of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add X mL of water.

  • Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Add 3X mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes.

  • The result should be a granular, white precipitate that is easily filtered. The organic layer will contain your product.

Causality: This specific sequence of additions is designed to convert the aluminum byproducts into dense, filterable solids (hydrated aluminum oxides), preventing the formation of the problematic gelatinous emulsion.

Q5: My target molecule has high water solubility. How can I efficiently extract it from the aqueous workup layer?

(3-methyl-1H-1,2,4-triazol-5-yl)methanol contains multiple hydrogen bond donors and acceptors (N-H, O-H, ring nitrogens), making it quite polar and water-soluble.

Extraction Optimization Strategies:

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer.

  • Use a More Polar Extraction Solvent: While ethyl acetate is common, using a solvent mixture with higher polarity like 10% isopropanol in chloroform or dichloromethane can improve recovery.

  • Continuous Liquid-Liquid Extraction: For particularly stubborn cases, setting up a continuous extractor to run for several hours (or overnight) can exhaustively extract the product from the aqueous phase.

  • pH Adjustment: Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. Under acidic conditions, the triazole ring can be protonated, forming a salt that will be highly soluble in the aqueous layer.

Frequently Asked Questions (FAQs)

  • Q: Can I use Sodium Borohydride (NaBH₄) to reduce the triazole ester?

    • A: It is not recommended. NaBH₄ is generally not reactive enough to reduce esters to alcohols in good yield.[4][5] You should use a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Q: What is the best way to purify the final product?

    • A: Due to its polarity, column chromatography on silica gel is often the most effective method. A gradient elution starting with ethyl acetate and gradually increasing the polarity with methanol is a good starting point (e.g., 0% to 10% methanol in ethyl acetate). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) may work if the crude product is sufficiently pure.

  • Q: How can I avoid the formation of N-1 vs. N-4 isomers during the synthesis?

    • A: This is a critical consideration during the synthesis of the triazole ring itself, particularly if you are alkylating a pre-formed triazole.[7] However, if you are building the ring via a cyclization reaction as outlined in Figure 1, the regiochemistry is typically controlled by the choice of starting materials, leading to a single major isomer. For the final reduction step, isomerism is not a concern as no new substituents are added to the ring nitrogens.

  • Q: Are there any safety concerns I should be aware of?

    • A: Yes. Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic sources. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The quenching procedure must be performed slowly and with extreme caution, especially on a large scale.

Detailed Experimental Protocol

Reduction of Methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate to (3-methyl-1H-1,2,4-triazol-5-yl)methanol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) (2.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Cool the LAH suspension to 0 °C. Dissolve methyl 3-methyl-1H-1,2,4-triazole-5-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in EtOAc).

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C. Perform the Fieser workup as described in Q4 by the slow, sequential addition of water, 15% NaOH (aq), and more water.

  • Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates.

  • Workup: Transfer the filtrate to a separatory funnel. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate or dichloromethane to afford the pure (3-methyl-1H-1,2,4-triazol-5-yl)methanol.

References

  • BenchChem. (n.d.). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. BenchChem Technical Support.
  • Ferguson, G., et al. (2015). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones.... National Institutes of Health.
  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES.
  • Dolzhenko, A.V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
  • Smolecule. (n.d.). Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. Smolecule.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic-chemistry.org.
  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Broggini, G., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. ChemRxiv.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Khomenko, D., et al. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Patil, P., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. MDPI.
  • ChemUniverse. (n.d.). (3-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANOL. ChemUniverse.

Sources

Optimization

Technical Support Center: Recrystallization of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the recrystallization of (3-methyl-1H-1,2,4-triazol-5-yl)methanol. Authored for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the recrystallization of (3-methyl-1H-1,2,4-triazol-5-yl)methanol. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to facilitate the efficient purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of (3-methyl-1H-1,2,4-triazol-5-yl)methanol to consider when selecting a recrystallization solvent?

A1: The molecular structure of (3-methyl-1H-1,2,4-triazol-5-yl)methanol dictates its solubility and crystallization behavior. Key features include:

  • A 1,2,4-Triazole Ring: This heterocyclic system contains three nitrogen atoms, making it capable of hydrogen bonding as both a donor (N-H) and an acceptor. This imparts significant polarity to the molecule.

  • A Hydroxymethyl Group (-CH₂OH): The primary alcohol functional group is a strong hydrogen bond donor and acceptor, further increasing the compound's polarity and its affinity for polar solvents.

  • A Methyl Group (-CH₃): This adds a small nonpolar character to the molecule.

Given the predominance of polar, hydrogen-bonding moieties, the compound is expected to be more soluble in polar solvents. A general rule of thumb is that solvents with functional groups similar to the compound often prove to be effective solubilizers.[1]

Q2: Which single-solvent systems are recommended starting points for the recrystallization of (3-methyl-1H-1,2,4-triazol-5-yl)methanol?

A2: Based on the compound's polar nature and literature precedents for similar triazole derivatives, the following polar solvents are recommended for initial screening:

  • Methanol/Ethanol: These protic solvents are often effective for recrystallizing polar compounds containing hydroxyl groups. Several patents and articles describe the use of methanol and ethanol for the recrystallization of various triazole derivatives.[2][3][4]

  • Acetone: While aprotic, acetone is a polar solvent that has been shown to be effective for purifying some triazole derivatives.[5]

  • Acetonitrile: This is another polar aprotic solvent that has been successfully used for the recrystallization of related heterocyclic compounds.[5]

  • Water: Due to the compound's high polarity and hydrogen bonding capability, water is a potential recrystallization solvent.[1] For some related triazoles, solubility in water is high, which can sometimes hinder isolation.[5]

Q3: When is a mixed-solvent system advantageous for this compound?

A3: A mixed-solvent system is particularly useful when no single solvent provides the ideal solubility profile (i.e., high solubility at elevated temperatures and low solubility at room or reduced temperatures). For (3-methyl-1H-1,2,4-triazol-5-yl)methanol, a common strategy would involve:

  • Dissolving the compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol, or acetone).

  • Gradually adding a miscible "anti-solvent" in which the compound is poorly soluble (e.g., a nonpolar solvent like hexanes or a less polar solvent like ethyl acetate) until the solution becomes turbid.[1]

  • Heating the mixture to redissolve the compound and then allowing it to cool slowly.

A study on a similar 1,2,3-triazole derivative found that an acetone/water mixture was highly effective, reducing the amount of organic solvent needed and increasing the product yield.[5]

Q4: How does the purification of the hydrochloride salt of (3-methyl-1H-1,2,4-triazol-5-yl)methanol differ?

A4: The hydrochloride salt of (3-methyl-1H-1,2,4-triazol-5-yl)methanol will have significantly different solubility characteristics due to its ionic nature.[6][7] Key differences include:

  • Increased Polarity: The salt form is more polar than the free base.

  • Solvent Selection: It will likely have higher solubility in highly polar protic solvents like water and methanol and lower solubility in less polar organic solvents.

  • Challenges: Purification of triazole salts can be more complex, as they may be hygroscopic and could contain inorganic salt impurities from their synthesis.[6]

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

Causality & Solution: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the solution is supersaturated to a degree that precipitation happens too rapidly for an ordered crystal lattice to form.

  • Immediate Action:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. A Dewar flask or insulated container can be used to slow the cooling rate.

  • Systematic Troubleshooting:

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Modify the Solvent System: If using a mixed-solvent system, try adding the hot solution to a pre-heated anti-solvent.[6]

    • Lower the Concentration: Use a larger volume of solvent to ensure the compound remains in solution for a longer period during cooling.

Problem: The recrystallization yield is very low.

Causality & Solution: A low yield typically indicates that the compound has significant solubility in the solvent, even at low temperatures, or that too much solvent was used.

  • Immediate Action:

    • Concentrate the mother liquor by carefully evaporating some of the solvent and cooling it again to see if more crystals form.

  • Systematic Troubleshooting:

    • Optimize the Solvent: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). You may need to screen other solvents.

    • Use a Mixed-Solvent System: This can fine-tune the solubility. By adding an anti-solvent, you can decrease the compound's solubility at colder temperatures.

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[6]

Problem: The compound does not crystallize from the solution upon cooling.

Causality & Solution: This happens when the solution is not sufficiently saturated or if there are no nucleation sites for crystal growth to begin.

  • Immediate Action:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can act as nucleation sites.

      • Seed Crystals: If available, add a single, pure crystal of the compound to the solution.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound.

    • Add an Anti-Solvent: If using a single-solvent system, carefully add a miscible anti-solvent dropwise until persistent turbidity is observed, then gently warm until the solution is clear again before cooling.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator.

Problem: The resulting crystals are colored, but the pure compound is expected to be white.

Causality & Solution: The color is due to impurities that have co-precipitated with your product.

  • Immediate Action:

    • Perform a Second Recrystallization: A second recrystallization will often remove residual impurities.

  • Systematic Troubleshooting:

    • Use Activated Carbon (Charcoal):

      • Dissolve the crude product in the hot solvent.

      • Add a very small amount of activated carbon to the hot solution. Be cautious as this can cause bumping.

      • Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon.

      • Perform a hot filtration to remove the carbon.

      • Allow the filtrate to cool and crystallize.

      • Caution: Activated carbon can also adsorb your desired product, potentially reducing the yield.[6]

    • Solvent Selection: The impurity may be less soluble in a different solvent system, allowing it to be filtered out or to remain in the mother liquor.

Data Summary & Protocols

Table 1: Potential Recrystallization Solvents for (3-methyl-1H-1,2,4-triazol-5-yl)methanol
SolventBoiling Point (°C)Polarity IndexRationale & Considerations
Methanol 655.1Good starting point due to the presence of a hydroxyl group.[2][3][4]
Ethanol 784.3Similar to methanol, commonly used for triazole derivatives.[2][5]
Water 10010.2High polarity may lead to high solubility; could be a good anti-solvent or part of a mixed system.[1]
Acetone 565.1A polar aprotic option; has been shown to be effective for similar compounds.[5]
Acetonitrile 825.8Another polar aprotic solvent used for recrystallizing triazoles.[5]
Acetone/Water VariableVariableA promising mixed-solvent system that can improve yield and reduce organic solvent use.[5]
Ethanol/Hexane VariableVariableA potential mixed-solvent system with a polar "good" solvent and a nonpolar anti-solvent.[1]
Experimental Protocol: General Recrystallization Procedure
  • Solvent Selection: Choose a promising solvent or solvent system from Table 1 based on small-scale solubility tests.

  • Dissolution: Place the crude (3-methyl-1H-1,2,4-triazol-5-yl)methanol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just dissolves completely.

  • (Optional) Decoloration: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat with swirling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

  • Purity Assessment: Check the purity of the recrystallized product by measuring its melting point and using techniques like HPLC or NMR.

Visual Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success oils_out Compound Oils Out outcome->oils_out Problem no_crystals No Crystals Form outcome->no_crystals Problem concentrate Concentrate Solution outcome->concentrate If still no crystals low_yield Low Yield outcome->low_yield Problem isolate Isolate & Dry crystals->isolate end End isolate->end reheat Reheat & Add More Solvent oils_out->reheat cool_slower Cool Even Slower reheat->cool_slower cool_slower->outcome induce Induce Crystallization (Scratch / Seed) no_crystals->induce induce->outcome If fails induce->crystals If works concentrate->cool mother_liquor Concentrate Mother Liquor low_yield->mother_liquor mother_liquor->cool

Caption: Troubleshooting workflow for recrystallization issues.

References

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking with a study of. International Journal of Science and Research Archive. [Link]

  • Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. [Link]

  • (3-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANOL. ChemUniverse. [Link]

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SOLUBILITY REPORT OF 1-METHYL-3,5-DINITRO-1H-1,2,4-TRIAZOLE. DTIC. [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. PMC. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol. eCrystals - University of Southampton. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

Sources

Troubleshooting

Technical Support Center: Navigating Aqueous Solubility Challenges of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Welcome to the dedicated technical support guide for resolving aqueous solubility issues encountered with (3-methyl-1H-1,2,4-triazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving aqueous solubility issues encountered with (3-methyl-1H-1,2,4-triazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable protocols to overcome common experimental hurdles. Our approach is rooted in a deep understanding of physical chemistry and formulation science to ensure the integrity and success of your research.

Understanding the Molecule: (3-methyl-1H-1,2,4-triazol-5-yl)methanol

(3-methyl-1H-1,2,4-triazol-5-yl)methanol possesses a heterocyclic structure containing a 1,2,4-triazole ring, a methyl group, and a methanol substituent. The triazole ring itself is polar and capable of hydrogen bonding, which generally contributes to water solubility.[1] However, the overall solubility of substituted triazoles can be significantly influenced by the nature of their substituents. While the methanol group also enhances hydrophilicity, issues with aqueous solubility can still arise, particularly at higher concentrations or in complex buffer systems. This guide will walk you through a systematic approach to diagnose and resolve these solubility challenges.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section is structured to guide you through a logical workflow for troubleshooting and resolving solubility issues with (3-methyl-1H-1,2,4-triazol-5-yl)methanol in a question-and-answer format.

Initial Observation: My compound won't dissolve in water or my aqueous buffer.

Question 1: I've added my solid (3-methyl-1H-1,2,4-triazol-5-yl)methanol to water/buffer, and it's not dissolving, or a precipitate has formed. What is the first thing I should check?

Answer: The first step is to confirm you are not exceeding the intrinsic aqueous solubility of the compound. Every compound has a saturation limit in a given solvent at a specific temperature.

  • Causality: Triazole derivatives' solubility can be deceptive; while the core is polar, intermolecular forces in the crystalline solid may require significant energy to overcome.

  • Actionable Advice:

    • Visual Inspection: Carefully observe the solution. Is it cloudy, or is there visible solid material?

    • Sonication & Gentle Heating: Try sonicating the solution or gently warming it (e.g., to 37°C) to facilitate dissolution. Be cautious with heating, as it can degrade some compounds.

    • Determine Kinetic Solubility: If you have access to the necessary equipment, a high-throughput kinetic solubility assay can provide a rapid assessment of the approximate solubility limit.[2] This involves preparing a concentrated stock solution in an organic solvent like DMSO and then serially diluting it into your aqueous buffer, monitoring for precipitation using turbidimetry.[3]

FAQ: Common Questions on (3-methyl-1H-1,2,4-triazol-5-yl)methanol Solubility

Q1: What is the expected aqueous solubility of (3-methyl-1H-1,2,4-triazol-5-yl)methanol?

Q2: How does pH affect the solubility of this compound?

A: The 1,2,4-triazole ring is weakly basic. The pKa of the protonated 1,2,4-triazole is approximately 2.45.[1] This means that at pH values below its pKa, the molecule will be protonated, positively charged, and likely more soluble in water. Conversely, at pH values significantly above the pKa, the neutral form will dominate, which may be less soluble. Therefore, adjusting the pH to the acidic range can be an effective strategy to increase its aqueous solubility.

Q3: Can I use DMSO to dissolve the compound first?

A: Yes, using a small amount of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution is a common and acceptable practice. However, when diluting this stock into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous solution is exceeded.[5] This is a frequent issue, and the troubleshooting guide above provides strategies to mitigate this.

Q4: Are there any specific buffer salts I should avoid?

A: While there are no specific known incompatibilities for this compound, it is always good practice to be aware that certain buffer salts, such as phosphates, can sometimes interact with small molecules and reduce their solubility.[6] If you are observing precipitation specifically in a phosphate buffer, it may be worthwhile to test an alternative buffer system like TRIS or HEPES at the same pH.

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol outlines the steps to systematically evaluate and utilize pH to increase the solubility of (3-methyl-1H-1,2,4-triazol-5-yl)methanol.

Objective: To determine the effect of pH on the solubility and find an optimal pH for dissolution.

Materials:

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment[7]

  • A series of buffers (e.g., citrate, acetate, phosphate, borate) covering a pH range of 2-9

  • Calibrated pH meter

  • Stir plate and stir bars

  • Microcentrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a slurry: Add an excess amount of solid (3-methyl-1H-1,2,4-triazol-5-yl)methanol to a known volume of each buffer solution in separate vials. Ensure there is undissolved solid material.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[5]

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening for Solubility Improvement

This protocol describes a method to identify an effective co-solvent system for your compound.

Objective: To enhance the aqueous solubility of (3-methyl-1H-1,2,4-triazol-5-yl)methanol using water-miscible organic solvents.

Materials:

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol

  • Aqueous buffer of choice

  • A selection of co-solvents (see Table 1)

  • Vortex mixer and sonicator

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Add an excess of the solid compound to each co-solvent mixture.

  • Equilibration and Analysis: Follow steps 2-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Evaluation: Compare the solubility data across the different co-solvents and concentrations to identify the most effective system.

Protocol 3: Cyclodextrin Complexation for Enhanced Solubility

This protocol provides a method for preparing an inclusion complex of your compound with a cyclodextrin to improve its aqueous solubility.

Objective: To increase the apparent water solubility of (3-methyl-1H-1,2,4-triazol-5-yl)methanol through complexation with a cyclodextrin.

Materials:

  • (3-methyl-1H-1,2,4-triazol-5-yl)methanol

  • A selected cyclodextrin (see Table 2)

  • Deionized water or aqueous buffer

  • Stir plate and stir bars

  • Freeze-dryer (optional)

Procedure (Kneading Method): [9]

  • Prepare a Slurry: In a mortar, add the cyclodextrin and a small amount of water to form a thick paste.

  • Incorporate the Compound: Slowly add the (3-methyl-1H-1,2,4-triazol-5-yl)methanol to the paste.

  • Knead: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting solid in an oven at a controlled temperature or under vacuum.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex using the method described in Protocol 1.

Data Presentation

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventPropertiesTypical Concentration Range
EthanolWater-miscible, relatively low toxicity.5-20%
Propylene GlycolViscous, good solubilizing power for many compounds.10-40%
Polyethylene Glycol 400 (PEG 400)Low toxicity, commonly used in formulations.10-50%
Dimethyl Sulfoxide (DMSO)High solubilizing power, but can have cellular effects.<1% for in vitro assays

Table 2: Common Cyclodextrins for Inclusion Complexation

CyclodextrinCavity Size (Å)Key Features
α-Cyclodextrin4.7-5.3Suitable for smaller molecules.
β-Cyclodextrin6.0-6.5Limited water solubility itself.
γ-Cyclodextrin7.5-8.3Accommodates larger molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0-6.5High aqueous solubility, commonly used in pharmaceutical formulations.

Visualization of Workflow

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Creative Bioarray.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Benchchem.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • World Health Organiz
  • BMG LABTECH. (2023).
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Research Journal of Pharmacy and Technology. (2009). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • Cre
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • GSP. (2023). Solubility enhancement techniques: A comprehensive review.
  • Sigma-Aldrich. (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride AldrichCPR.
  • Enamine. Aqueous Solubility Assay.
  • Benchchem.
  • Benchchem.
  • BOC Sciences.
  • World Pharma Today.
  • ResearchGate. Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • ResearchGate.
  • Chemaxon.
  • PMC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • IDAAM Public
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Ovidius University Annals of Chemistry.
  • PASCO scientific. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
  • ResearchGate. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.
  • jipbs. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences.
  • CompTox Chemicals Dashboard. 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- Properties.
  • PMC. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles.
  • ChemUniverse. (3-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANOL [Q08504].
  • Sigma-Aldrich. (1-Methyl-1H-[5][7][10]triazol-3-yl)methanol.

  • Advanced ChemBlocks. (1-Methyl-1H-[5][7][10]triazol-3-yl)-methanol.

  • ChemUniverse. (3-METHYL-1H-1,2,4-TRIAZOL-5-YL)METHANOL [Q08504].
  • Wikipedia. 1,2,4-Triazole.
  • ChemicalBook. (2025). (1-Methyl-1H-[5][7][10]triazol-3-yl)-methanol | 135242-93-2.

  • Sigma-Aldrich. 3-methyl-1h-1,2,4-triazol-5-yl)methanol.
  • ResearchGate. (2015).
  • ChemScene. (1-Methyl-1H-[5][7][10]triazol-3-yl)methanol | ChemScene.

  • ResearchGate.
  • MDPI.
  • ResearchGate. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • Chair of Analytical Chemistry. logP values.
  • ScienceDirect. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)

Sources

Optimization

Stability of (3-methyl-1H-1,2,4-triazol-5-yl)methanol under acidic conditions

Technical Support Center: Acid Stability of 1,2,4-Triazole Methanols Welcome to the technical guide for (3-methyl-1H-1,2,4-triazol-5-yl)methanol . As a core building block in fragment-based drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acid Stability of 1,2,4-Triazole Methanols

Welcome to the technical guide for (3-methyl-1H-1,2,4-triazol-5-yl)methanol . As a core building block in fragment-based drug discovery and agrochemical synthesis, this molecule presents a dichotomy: the 1,2,4-triazole ring is robust, but the hydroxymethyl appendage introduces specific vulnerabilities under acidic conditions.

This guide moves beyond basic data sheets to address the operational reality of handling this compound in acidic media (pH < 4).

Module 1: Chemical Stability Profile

To troubleshoot effectively, you must distinguish between thermodynamic equilibrium (reversible salt formation) and kinetic degradation (irreversible chemical change).

The Triazole Ring (The Stable Core)

The 1,2,4-triazole ring is an aromatic system with high stability against acid-catalyzed hydrolysis.[1] Unlike amides or esters, the ring will not cleave under standard acidic workup conditions (e.g., 1N HCl, 0°C to RT).

  • Mechanism: The ring nitrogens (N2 or N4) act as weak bases. In acid, they accept a proton to form a triazolium cation.

  • pKa Context: The

    
     of the conjugate acid is approximately 2.3 – 2.5 . At pH < 2, the molecule exists almost exclusively as a cationic salt.
    
The Hydroxymethyl Group (The Vulnerable Point)

While the ring is stable, the primary alcohol at position 5 is susceptible to acid-catalyzed substitution, particularly if the carbocation intermediate is stabilized by the adjacent aromatic ring.

  • Risk: In the presence of nucleophilic solvents (Methanol, Ethanol) and strong acid, etherification is the primary degradation pathway, not ring destruction.

Data Summary Table: Stability in Common Acidic Media
Acidic ConditionStability VerdictPrimary Species PresentRisk Factor
Aq. HCl (1N - 6N) High Hydrochloride SaltHigh water solubility (loss in extraction).
H₂SO₄ (Dilute) High Sulfate SaltMinimal.
HCl in Methanol Low Methyl Ether DerivativeCritical: Irreversible conversion to methyl ether.
TFA (Neat) Moderate Trifluoroacetate SaltPotential trifluoroacetylation of alcohol (reversible).
Acetic Acid High Neutral/Protonated mixMinimal.

Module 2: Troubleshooting & FAQs

Q1: "I acidified my reaction mixture to pH 1 for workup, but my product disappeared from the organic layer. Did it decompose?"

Diagnosis: It is likely not decomposition , but salt formation . Root Cause: Upon acidification, the triazole protonates to form (3-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. This salt is highly polar and water-soluble, causing it to partition into the aqueous phase rather than the organic extraction solvent (DCM or EtOAc).

Corrective Protocol (The "Salting Out" Recovery):

  • Do not discard the aqueous layer.

  • Neutralize the aqueous layer carefully with saturated

    
     or 
    
    
    
    to pH ~7–8. This regenerates the neutral, less polar free base.
  • Saturate the aqueous phase with solid NaCl (brine effect) to decrease the solubility of the organic product.

  • Extract exhaustively with a polar organic solvent (e.g., EtOAc:iPrOH 3:1 or n-Butanol).

Q2: "I see a new impurity peak (M+14) in LC-MS after stirring in Methanolic HCl."

Diagnosis: You have synthesized the methyl ether artifact . Root Cause: Acid-catalyzed etherification. The protonated alcohol loses water to form a transient carbocation (or undergoes direct


-like attack), which reacts with the solvent (methanol).
  • Reaction:

    
    
    
  • Observation: Mass shift of +14 Da (Methyl vs. Proton).

Prevention: Never use alcoholic solvents with strong mineral acids if the hydroxymethyl group is to be preserved. Switch to non-nucleophilic solvents like Acetonitrile, THF, or Dioxane for acidic steps.

Q3: "My HPLC peaks are tailing severely or shifting retention times between runs."

Diagnosis: pH Mismatch in the mobile phase. Root Cause: The basic nitrogen of the triazole interacts with residual silanols on the column stationary phase. Additionally, if the mobile phase pH is near the


 (~2.4), the molecule splits between ionized and neutral forms, causing peak broadening.

Solution:

  • Buffer is Mandatory: Use 0.1% Formic Acid or TFA (pH ~2) to keep the molecule fully protonated, OR use a high pH buffer (Ammonium Bicarbonate, pH 10) to keep it neutral (ensure column compatibility).

  • Column Choice: Switch to a HILIC column or a Polar-Embedded C18 column designed for basic heterocycles.

Module 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways the molecule takes depending on the solvent and pH environment.

TriazoleStability Start (3-methyl-1H-1,2,4-triazol-5-yl)methanol (Neutral Free Base) Acid_Aq Aqueous Acid (HCl/H2O) Start->Acid_Aq Protonation Acid_Alc Alcoholic Acid (HCl/MeOH) Start->Acid_Alc Solvolysis Salt Triazolium Salt (High Water Solubility) STABLE Acid_Aq->Salt Equilibrium (pH < 2) Ether Methyl Ether Derivative (Impurity M+14) IRREVERSIBLE Acid_Alc->Ether Etherification (Heat/Time) Recovered Recovered Product (After Neutralization) Salt->Recovered Base (pH > 7)

Caption: Divergent pathways of (3-methyl-1H-1,2,4-triazol-5-yl)methanol in aqueous vs. alcoholic acid.

Module 4: Validated Protocols

Protocol A: Forced Degradation Stress Test (Acid)

Use this to validate stability for your specific batch or formulation.

  • Preparation: Dissolve 5 mg of compound in 1 mL of 0.1 N HCl .

  • Incubation: Heat at 60°C for 4 hours .

  • Analysis:

    • Cool to room temperature.

    • Neutralize with 1 mL of 0.1 N NaOH (Critical to prevent column damage or peak shifts).

    • Inject onto HPLC (UV 210-220 nm).

  • Pass Criteria: >98% recovery of parent peak. <0.5% growth of any single impurity.

Protocol B: Removing Triazole from Aqueous Acid

Standard workup often fails. Use this optimized extraction.

  • Cool the acidic reaction mixture to 0–5°C.

  • Adjust pH to 8.0–8.5 using saturated

    
     (Avoid strong NaOH if possible to prevent potential degradation of other sensitive groups).
    
  • Saturation: Add solid NaCl until undissolved salt remains.

  • Extraction: Extract with Ethyl Acetate : Isopropanol (9:1) (3 x volumes). The isopropanol helps extract the polar alcohol.

  • Drying: Dry combined organics over

    
     (Magnesium sulfate can sometimes bind polar triazoles).
    

References

  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. Vol 4. Elsevier, 1996. (Authoritative source on 1,2,4-triazole ring stability and reactivity).
  • Kale, M. A., et al. "Synthesis and biological evaluation of some 1,2,4-triazole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 2014. (Demonstrates synthesis of triazoles under acidic conditions).

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • European Chemicals Agency (ECHA). "Registration Dossier: 1,2,4-Triazole." (Physicochemical properties and pKa data).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Introduction In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, the 1,2,4-triazole core is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, the 1,2,4-triazole core is a privileged structure, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere.[1] The compound (3-methyl-1H-1,2,4-triazol-5-yl)methanol is a key bifunctional building block, incorporating both a stable triazole ring and a reactive primary alcohol.

Accurate and unambiguous structural verification is the bedrock of chemical research. While multiple analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the primary and most powerful tool for the routine elucidation of organic molecules in solution.[2][3]

This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum of (3-methyl-1H-1,2,4-triazol-5-yl)methanol. Moving beyond a simple recitation of data, we will explore the causal factors behind the observed chemical shifts, multiplicities, and the characteristic behavior of exchangeable protons. Furthermore, we will compare the utility of ¹H NMR with alternative analytical methods and provide a robust, self-validating experimental protocol for acquiring high-quality data.

¹H NMR Spectral Analysis: A Predictive Approach

Before analyzing an experimental spectrum, a seasoned scientist first predicts the expected signals based on the molecular structure. This predictive process is crucial for an efficient and accurate interpretation. The structure of (3-methyl-1H-1,2,4-triazol-5-yl)methanol presents four distinct proton environments.

Caption: Proton environments in (3-methyl-1H-1,2,4-triazol-5-yl)methanol.

Methyl Protons (-CH₃) - Signal (A)
  • Expected Chemical Shift (δ): 2.2 - 2.5 ppm. The methyl group is attached to an sp²-hybridized carbon of the aromatic triazole ring. This environment is moderately deshielded compared to a typical aliphatic methyl group (which appears around 0.9-1.0 ppm). The electron-withdrawing nature of the heterocyclic ring pulls electron density away from the methyl protons.

  • Integration: This signal will integrate to 3 protons (3H).

  • Multiplicity: Singlet (s). There are no adjacent protons within a three-bond distance to cause spin-spin coupling.

Methylene Protons (-CH₂OH) - Signal (B)
  • Expected Chemical Shift (δ): 4.4 - 4.7 ppm. These protons are significantly deshielded. This is due to two additive effects: their attachment to a carbon adjacent to the electron-deficient triazole ring and the inductive effect of the electronegative oxygen atom. Spectra of similar structures show methylene protons attached to a triazole ring in this region.[1][4]

  • Integration: This signal will integrate to 2 protons (2H).

  • Multiplicity: Singlet (s) or Triplet (t). In most common NMR solvents (like CDCl₃ or DMSO-d₆), the coupling to the adjacent -OH proton is often not observed due to rapid proton exchange.[5] This results in a singlet. However, in an ultra-pure, dry, non-polar solvent, or at low temperatures, this exchange can be slowed, revealing a triplet (t) due to coupling with the -OH proton (J ≈ 5-7 Hz).

Hydroxyl Proton (-OH) - Signal (C)
  • Expected Chemical Shift (δ): Highly variable, 1 - 5.5 ppm. The chemical shift of hydroxyl protons is notoriously dependent on solvent, concentration, and temperature.[5][6] Hydrogen bonding plays a major role; increased hydrogen bonding (higher concentration, protic solvents) shifts the signal downfield (higher ppm).[7]

  • Integration: This signal will integrate to 1 proton (1H). The integration can sometimes be unreliable due to the signal's broadness.[5]

  • Multiplicity: Broad Singlet (br s) or Triplet (t). The signal is typically a broad singlet due to rapid chemical exchange.[6] If coupling to the methylene protons is observed, it will appear as a triplet (t).

Triazole N-H Proton - Signal (D)
  • Expected Chemical Shift (δ): Very downfield, 12 - 14 ppm. This proton is attached to a nitrogen within an aromatic system, leading to significant deshielding. Furthermore, it is acidic and readily participates in hydrogen bonding. In aprotic polar solvents like DMSO-d₆, which is a strong hydrogen bond acceptor, this signal is often observed as a distinct, albeit sometimes broad, peak at a very high chemical shift.[1][4]

  • Integration: This signal will integrate to 1 proton (1H).

  • Multiplicity: Broad Singlet (br s). Due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange, this signal is almost always a broad singlet.

Summary of Predicted ¹H NMR Data
Signal LabelProton GroupExpected δ (ppm)IntegrationPredicted Multiplicity
A-CH₃2.2 - 2.53HSinglet (s)
B-CH₂-4.4 - 4.72HSinglet (s)
C-OH1.0 - 5.5 (Var.)1HBroad Singlet (br s)
DN-H12 - 14 (Var.)1HBroad Singlet (br s)

Experimental Design for Unambiguous Verification

A protocol must be designed not just to acquire data, but to validate the assignments. The choice of solvent is the most critical experimental parameter for this molecule.

Causality of Solvent Choice: DMSO-d₆ vs. CDCl₃
  • Chloroform-d (CDCl₃): A common, relatively non-polar solvent. While useful, it is a poor hydrogen bond acceptor. Consequently, exchangeable -OH and N-H protons may have very broad signals or exchange too rapidly with trace amounts of water, potentially obscuring them.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent. It is an excellent hydrogen bond acceptor. This property slows down the rate of proton exchange for -OH and N-H groups, resulting in sharper, more distinct, and observable signals.[6] For analyzing a molecule with multiple exchangeable protons, DMSO-d₆ is the superior choice.

Caption: Self-validating workflow for ¹H NMR analysis.

Step-by-Step Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of (3-methyl-1H-1,2,4-triazol-5-yl)methanol and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is recommended for precise chemical shift referencing (δ = 0.00 ppm).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual DMSO solvent peak to ~2.50 ppm.

  • Signal Integration: Integrate all observed signals to determine the relative ratio of protons.

  • D₂O Exchange Experiment: To the same NMR tube, add one drop of deuterium oxide (D₂O). Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Comparative Analysis: Compare the first and second spectra. The signals corresponding to the acidic -OH and N-H protons will significantly diminish or disappear entirely in the second spectrum, confirming their assignment.[5][8] This is because they have been replaced by deuterium, which is not observed in ¹H NMR.

Comparison with Alternative Analytical Techniques

While ¹H NMR is paramount, a multi-technique approach provides the most comprehensive structural proof.

TechniqueInformation Provided for (C₄H₇N₃O)StrengthsLimitations
¹H NMR Spectroscopy Number of proton environments (4), their electronic nature, relative numbers (integration), and connectivity (coupling).Provides detailed structural map and stereochemical information.Can be complex for large molecules; sensitive to solvent and impurities.
¹³C NMR Spectroscopy Number of unique carbon environments (4 expected: -CH₃, -CH₂-, C3-triazole, C5-triazole).Directly observes the carbon skeleton.Lower sensitivity, longer acquisition times, no integration information.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), confirming the molecular weight (113.12 g/mol ).Extremely high sensitivity and accuracy for molecular formula determination.Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Confirms presence of functional groups: broad O-H stretch (~3200-3600 cm⁻¹), N-H stretch (~3100-3500 cm⁻¹), C-N and C=N stretches (~1400-1650 cm⁻¹).Fast, simple, and excellent for functional group identification.Provides little information about the overall molecular skeleton.

Conclusion

The ¹H NMR spectrum of (3-methyl-1H-1,2,4-triazol-5-yl)methanol is a textbook example of how fundamental principles of chemical shift, integration, and proton exchange behavior can be applied to elucidate a heterocyclic structure. The four key signals—a singlet for the methyl group around 2.3 ppm, a singlet for the methylene group around 4.5 ppm, and two broad, variable signals for the hydroxyl and triazole N-H protons—are highly characteristic. The strategic use of DMSO-d₆ as the NMR solvent and the application of a D₂O exchange experiment provide a self-validating methodology that removes ambiguity in assigning the exchangeable protons. When integrated into a workflow that includes complementary techniques like ¹³C NMR and Mass Spectrometry, a complete and unequivocal structural confirmation is achieved, upholding the highest standards of scientific integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131691, 1,2,4-Triazole. Available: [Link].

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. Available: [Link].

  • Why don't NH2 and OH protons appear in 1H NMR spectra?. Reddit. Available: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available: [Link].

  • The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). ResearchGate. Available: [Link].

  • University College London. Chemical shifts. Available: [Link].

  • H NMR Spectroscopy. University of Potsdam. Available: [Link].

  • 1,2,4-Triazole. SpectraBase. Available: [Link].

  • Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels. ResearchGate. Available: [Link].

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available: [Link].

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Publishing. Available: [Link].

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available: [Link].

  • Interpreting. OpenOChem Learn. Available: [Link].

  • Silva, A. M. S. et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available: [Link].

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available: [Link].

  • LibreTexts Chemistry. NMR - Interpretation. Available: [Link].

  • Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. National Institutes of Health. Available: [Link].

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Comparative

A Comparative Guide to the Bioactivity of (3-methyl-1H-1,2,4-triazol-5-yl)methanol and Fluconazole: An Investigative Framework

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antifungal drug discovery, the 1,2,4-triazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the well-established antifungal drug, fluconazole, and a structurally related investigational compound, (3-methyl-1H-1,2,4-triazol-5-yl)methanol. While extensive data exists for fluconazole, this document serves as an investigative framework for researchers, outlining the critical experimental methodologies required for a robust head-to-head comparison of their bioactivities.

Introduction: The Triazole Antifungals

The triazole class of antifungals has revolutionized the treatment of systemic mycoses. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.

Fluconazole , a first-generation triazole, is a widely used antifungal agent effective against a range of yeasts and some dimorphic fungi.[1][2] However, the emergence of fluconazole-resistant strains, particularly within Candida species, necessitates the exploration of new triazole derivatives with potentially improved efficacy and a broader spectrum of activity.[1]

(3-methyl-1H-1,2,4-triazol-5-yl)methanol represents a simple, substituted 1,2,4-triazole. While specific antifungal data for this compound is not extensively available in public literature, its structural similarity to the core of many antifungal triazoles suggests potential bioactivity that warrants investigation. This guide outlines the essential experimental protocols to rigorously evaluate its antifungal and cytotoxic properties in comparison to the clinical benchmark, fluconazole.

Comparative Bioactivity Evaluation: A Proposed Experimental Workflow

To ascertain the antifungal potential of (3-methyl-1H-1,2,4-triazol-5-yl)methanol relative to fluconazole, a multi-faceted experimental approach is necessary. This involves determining its antifungal potency against a panel of clinically relevant fungal strains and assessing its potential toxicity to mammalian cells.

G cluster_0 Antifungal Susceptibility Testing cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Comparison MIC Minimum Inhibitory Concentration (MIC) Assay MFC Minimum Fungicidal Concentration (MFC) Assay MIC->MFC Determines fungistatic vs. fungicidal activity Analysis Comparative Analysis of MIC, MFC, and IC50 values MIC->Analysis MFC->Analysis MTT MTT Assay on Mammalian Cell Lines MTT->Analysis G cluster_0 Mechanism of Triazole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles Triazole Antifungal (e.g., Fluconazole) Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazoles->Lanosterol 14α-demethylase (CYP51) Inhibits Fungal Growth Fungal Growth Fungal Cell Membrane Integrity->Fungal Growth Maintains

Figure 2: Simplified schematic of the mechanism of action of triazole antifungals.

Conclusion

This guide provides a scientifically rigorous framework for the comparative bioactivity assessment of (3-methyl-1H-1,2,4-triazol-5-yl)methanol and fluconazole. By adhering to standardized protocols for antifungal susceptibility testing and cytotoxicity evaluation, researchers can generate the critical data needed to determine the potential of this and other novel triazole derivatives. The outlined experimental design, when executed, will provide a clear and objective comparison, paving the way for the potential discovery of new and effective antifungal agents.

References

  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. (2024, April 24).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4944.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy, 8, 529–541.
  • Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. (2018). Research in Pharmaceutical Sciences, 13(4), 322–329.
  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. (1994). Journal of Clinical Microbiology, 32(7), 1650–1654.
  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2016). Molecules, 21(11), 1483.
  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). (2007). Clinical Microbiology and Infection, 13(10), 1018–1022.
  • Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. (2025).
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). Drug Design, Development and Therapy, 8, 529–541.
  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (2021). Journal of Fungi, 7(10), 835.
  • Application of triazoles in the structural modification of natural products. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334–1376.
  • Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing.
  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. (1994). Journal of Clinical Microbiology, 32(7), 1650–1654.
  • M27 4th Edition. (n.d.).
  • Synthesis and antifungal activity of 3,5-disubstituted phenyl imino-1,2,4-triazoles. (2004). Bioorganic & Medicinal Chemistry Letters, 14(5), 1231–1234.
  • Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(4), 535–546.
  • Comparison of cytotoxicity among triazole derivatives against breast cancer cell lines MDA‐MB‐231 and 4T1, HEK‐23, and human peripheral blood mononuclear cells (PBMC). (2021). Journal of Biochemical and Molecular Toxicology, 35(10), e22879.
  • GREEN AQUEOUS SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 3,5-DISUBSTITUTED 1,2,4-TRIAZOLES. (2020). Chemistry of Heterocyclic Compounds, 56(4), 488–494.
  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022).
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3), e00069-19.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017).
  • Synthesis of New 3, 5-Disubstituted-1, 2, 4-Triazoles and Evaluation of Antimicrobial Activities. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 931–942.
  • A Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S23–S29.
  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (2024). RSC Medicinal Chemistry, 15(1), 143–155.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017).
  • SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. (2019). Revista do Instituto de Medicina Tropical de São Paulo, 61, e4.
  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (2001). Clinical Microbiology Reviews, 14(4), 643–658.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 208, 112831.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3), e00069-19.
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 869485.
  • Synthesis, antifungal activity and antibacterial evaluation of some 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles. (1998). Arzneimittel-Forschung, 48(10), 1019–1023.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2018). Open Forum Infectious Diseases, 5(8), ofy193.
  • Synthesis, Molecular modeling of novel 1,2,4-triazole derivatives with potential antimicrobial and antiviral activities. (2015). Bioorganic & Medicinal Chemistry, 23(14), 4217–4226.

Sources

Validation

A Guide to the Elemental Analysis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol: A Comparative Validation Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount. For heterocyclic compounds such as (3-methyl-1H-1,2,4-triazol-5-yl)methanol, a versatile building block in medicinal chemistry, elemental analysis serves as a fundamental technique for structural validation. This guide provides a comprehensive overview of the validation of (3-methyl-1H-1,2,4-triazol-5-yl)methanol using elemental analysis, offering a comparative framework for researchers.

The Critical Role of Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[1] This technique is indispensable for:

  • Confirming Empirical and Molecular Formulas: By comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed chemical formula, researchers can verify the molecular structure of a synthesized compound.[1]

  • Assessing Purity: Significant deviations between experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials. The American Chemical Society (ACS) guidelines for publications often require experimental values to be within ±0.4% of the calculated theoretical values.

  • Supporting Structural Elucidation: In conjunction with spectroscopic methods like NMR and mass spectrometry, elemental analysis provides foundational data to build a complete picture of a molecule's identity.

Theoretical vs. Experimental Data: A Comparative Look

The theoretical elemental composition of (3-methyl-1H-1,2,4-triazol-5-yl)methanol, with the molecular formula C₄H₇N₃O , is the benchmark against which all experimental data must be compared.

Table 1: Theoretical Elemental Composition of (3-methyl-1H-1,2,4-triazol-5-yl)methanol (C₄H₇N₃O)

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.01448.0442.47
Hydrogen (H)1.0177.076.25
Nitrogen (N)14.01342.0337.16
Oxygen (O)16.00116.0014.14
Total 113.14 100.00

While specific experimental data for (3-methyl-1H-1,2,4-triazol-5-yl)methanol is not widely published, we can compare its theoretical values with reported experimental data for structurally similar 1,2,4-triazole derivatives to understand expected outcomes.

Table 2: Comparison of Elemental Analysis Data for (3-methyl-1H-1,2,4-triazol-5-yl)methanol and Related 1,2,4-Triazole Derivatives

CompoundMolecular FormulaElementTheoretical (%)Experimental (%)Reference
(3-methyl-1H-1,2,4-triazol-5-yl)methanol C₄H₇N₃O C 42.47 N/A
H 6.25 N/A
N 37.16 N/A
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivativeC₂₃H₁₉N₃OC79.0679.18[2]
H5.485.52[2]
N12.0312.11[2]
[4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid hydrazide derivativeC₂₂H₁₈N₄O₃C68.3968.41[3]
H4.704.65[3]
N14.5014.52[3]

This comparative data illustrates that for pure, well-characterized 1,2,4-triazole derivatives, the experimental elemental analysis values are in close agreement with the theoretical calculations.

Experimental Protocol for CHN Analysis

The most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[1][4]

Principle of Combustion Analysis

A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion gases are then separated and quantified by a detector, typically a thermal conductivity detector. The instrument's software then calculates the mass percentages of each element.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of (3-methyl-1H-1,2,4-triazol-5-yl)methanol is homogenous and completely dry. The presence of residual solvents will significantly impact the hydrogen and carbon percentages.

    • Grind the crystalline sample into a fine powder to ensure uniform combustion.

  • Weighing the Sample:

    • Using a microbalance, accurately weigh approximately 1-3 mg of the prepared sample into a tin or silver capsule.

    • Record the exact weight. The accuracy of this measurement is critical for obtaining reliable results.

  • Instrument Setup and Calibration:

    • Set up the elemental analyzer according to the manufacturer's instructions. This includes ensuring the combustion and reduction furnaces are at the correct temperatures (typically 900-1000°C for combustion) and that the carrier gas (usually helium) is flowing at the specified rate.

    • Calibrate the instrument using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This calibration is crucial for the accurate quantification of the combustion products.

  • Sample Analysis:

    • Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.

    • The instrument will automatically perform the combustion, separation of gases, and detection.

    • The analysis is typically run in duplicate or triplicate to ensure the reproducibility of the results.

  • Data Processing and Interpretation:

    • The instrument's software will generate a report with the weight percentages of Carbon, Hydrogen, and Nitrogen.

    • Compare the experimental results with the theoretical values calculated for C₄H₇N₃O. The values should ideally be within ±0.4% to confirm the identity and purity of the compound.

Visualizing the Workflow and Data Validation

To further clarify the experimental and validation processes, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Homogenous, Dry Sample b Weigh 1-3 mg in Capsule a->b Microbalance c Combustion in O₂ at ~1000°C b->c d Gas Separation (GC) c->d e Detection (TCD) d->e f Calculate %C, %H, %N e->f g Final Report f->g

Caption: Experimental workflow for CHN combustion analysis.

data_validation cluster_theoretical Theoretical Calculation cluster_experimental Experimental Measurement cluster_comparison Validation cluster_outcome Conclusion A Molecular Formula (C₄H₇N₃O) B Theoretical % Composition (C=42.47, H=6.25, N=37.16) A->B E Compare Results (Δ ≤ 0.4%) B->E C Combustion Analysis of Sample D Experimental % Composition C->D D->E F Structure & Purity Validated E->F Yes G Further Purification/ Re-analysis Required E->G No

Caption: Logical flow for validating elemental analysis data.

Conclusion

Elemental analysis is a robust and essential tool for the validation of (3-methyl-1H-1,2,4-triazol-5-yl)methanol. By meticulously following the outlined experimental protocol and comparing the resulting data to the theoretical values, researchers can confidently ascertain the elemental composition and purity of their synthesized compound. The comparative data from related 1,2,4-triazole structures further reinforces the expected accuracy of this technique. This foundational data is a critical component of the comprehensive characterization required in modern drug discovery and development.

References

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (Source: International Journal of Applied Engineering Research, URL not available)
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (Source: Not specified, URL not available)
  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (Source: Mettler Toledo, URL: [Link])

  • C4H7N3O (Creatinine) molar mass. (Source: Not specified, URL not available)
  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research, URL not available)
  • A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. (Source: PubMed, URL: [Link])

  • (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity - ResearchGate. (Source: ResearchGate, URL: [Link])

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI. (Source: MDPI, URL: [Link])

  • Summary of CHNS Elemental Analysis Common Problems. (Source: Not specified, URL not available)
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (Source: PMC, URL: [Link])

Sources

Comparative

Differentiating 3-methyl and 5-methyl isomers in triazole synthesis

Technical Comparison: Differentiating 3-Methyl and 5-Methyl 1,2,4-Triazole Regioisomers Scope Note: This guide addresses the regioselective N-alkylation of 3-methyl-1,2,4-triazole. In this context, "3-methyl" refers to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Differentiating 3-Methyl and 5-Methyl 1,2,4-Triazole Regioisomers

Scope Note: This guide addresses the regioselective N-alkylation of 3-methyl-1,2,4-triazole. In this context, "3-methyl" refers to the 1-alkyl-3-methyl-1,2,4-triazole isomer (N1-alkylation), and "5-methyl" refers to the 1-alkyl-5-methyl-1,2,4-triazole isomer (N2-alkylation, renumbered according to IUPAC rules).[1][2]

Executive Summary

In medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, acting as a bioisostere for amides and esters.[2][3] However, the synthesis of N-substituted 1,2,4-triazoles from 3-methyl-1,2,4-triazole precursors presents a persistent regioselectivity challenge.[1][2] The annular tautomerism of the parent triazole allows electrophilic attack at either the N1 or N2 position, yielding two distinct isomers: the 3-methyl isomer (thermodynamically favored) and the 5-methyl isomer (kinetically favored or sterically influenced).[1][3]

Differentiation is critical; the placement of the methyl group relative to the N-substituent drastically alters the vector of hydrogen bond acceptors/donors, impacting target binding affinity and metabolic stability.[3] This guide provides a definitive, self-validating protocol for synthesizing, separating, and analytically distinguishing these isomers.

Mechanistic Causality & Synthesis

The regiochemical outcome is dictated by the interplay between steric hindrance at the N2 position (flanked by the C3-methyl) and the electronic character of the tautomers.[1][3]

The Tautomer Trap

3-Methyl-1,2,4-triazole exists in equilibrium.[1][2]

  • Tautomer A (1H): Hydrogen on N1.[1][2][3] The C3-methyl is distant.[1]

  • Tautomer B (2H): Hydrogen on N2.[1][2][3] The C3-methyl is adjacent.[1]

Upon deprotonation, the triazolate anion is ambident.[2][3]

  • Path A (N1 Attack): The electrophile attacks N1 (distal to methyl).[1][2][3] This relieves steric strain, typically yielding the 3-methyl isomer (1-alkyl-3-methyl-1,2,4-triazole).[1][2] This is generally the major product.[3]

  • Path B (N2 Attack): The electrophile attacks N2 (proximal to methyl).[1][2][3] This yields the 5-methyl isomer (1-alkyl-5-methyl-1,2,4-triazole).[1][2] This is often the minor product but can be enriched using specific solvents or steric directing groups.[3]

TriazoleRegioselectivity cluster_0 Differentiation Logic Start 3-Methyl-1,2,4-Triazole (Tautomeric Mixture) Anion Triazolate Anion (Ambident Nucleophile) Start->Anion Base (K2CO3) Product3 3-Methyl Isomer (1-alkyl-3-methyl) Major Product Anion->Product3 Path A: N1 Attack (Sterically Favored) Product5 5-Methyl Isomer (1-alkyl-5-methyl) Minor Product Anion->Product5 Path B: N2 Attack (Sterically Hindered) NOE: N-CH2 ↔ Ring-H NOE: N-CH2 ↔ Ring-H Product3->NOE: N-CH2 ↔ Ring-H NOE: N-CH2 ↔ Methyl NOE: N-CH2 ↔ Methyl Product5->NOE: N-CH2 ↔ Methyl

Figure 1: Mechanistic pathway of 1,2,4-triazole alkylation showing the divergence into 3-methyl and 5-methyl regioisomers.

Experimental Protocol: Synthesis & Separation

This protocol uses a standard alkylation with benzyl bromide to demonstrate the separation.[3]

Reagents:

  • 3-Methyl-1,2,4-triazole (1.0 eq)[1][2]

  • Benzyl bromide (1.1 eq)[1][2][3]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2][3]
    
  • Acetonitrile (ACN) or DMF (0.2 M concentration)[1][2][3]

Workflow:

  • Activation: Dissolve 3-methyl-1,2,4-triazole in ACN. Add

    
     and stir at RT for 30 min to generate the triazolate.
    
  • Alkylation: Add benzyl bromide dropwise. Stir at RT for 4–12 hours.[3] Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine.[2][3]

  • Separation (Critical):

    • The isomers usually display distinct Rf values.[3]

    • 3-Methyl Isomer (N1): Typically more polar (lower Rf) due to the exposed N4 nitrogen lone pair.[1][2][3]

    • 5-Methyl Isomer (N2): Typically less polar (higher Rf) as the methyl group shields the nitrogen face.[1][3]

    • Purification: Flash column chromatography (Gradient: 0-5% MeOH/DCM).[1][2]

Analytical Differentiation (The Self-Validating System)

You cannot rely solely on chemical shift tables, as solvent effects can invert proton positions.[2][3] You must use a self-validating NMR strategy utilizing Nuclear Overhauser Effect (NOE).[1][2]

The "Smoking Gun" Logic
  • Isomer 3-Me: The N-alkyl group is attached to N1.[1][2] The adjacent ring atom is C5, which holds a Proton (H) .[2][3] The Methyl is far away at C3.[3]

  • Isomer 5-Me: The N-alkyl group is attached to N1 (renumbered from N2).[1] The adjacent ring atom is C5, which holds the Methyl Group .[2][3]

Differentiation Protocol
Feature3-Methyl Isomer (1-alkyl-3-methyl)5-Methyl Isomer (1-alkyl-5-methyl)
1H NMR (Ring H) H5 Signal: Typically deshielded (8.0–8.5 ppm).[1][2]H3 Signal: Typically shielded (7.7–8.0 ppm).[1][2][3]
13C NMR (Ring CH) C5 Signal: ~140–145 ppm.[1][2][3]C3 Signal: ~150–155 ppm.[3]
NOESY / ROESY Strong Cross-peak: N-CH


Ring Proton
Strong Cross-peak: N-CH


Methyl Group
HMBC N-CH

couples to C5 (CH carbon).[1][2]
N-CH

couples to C5 (C-Me quaternary carbon).[1]
Visualizing the NOE Logic

NOELogic Start Isolate Pure Isomer Run 2D NOESY NMR Obs1 Observation: Cross-peak between N-CH2 and Ring Proton Start->Obs1 Obs2 Observation: Cross-peak between N-CH2 and Methyl Group Start->Obs2 Conc1 CONFIRMED: 3-Methyl Isomer (1-alkyl-3-methyl) Obs1->Conc1 Proximity Validated Conc2 CONFIRMED: 5-Methyl Isomer (1-alkyl-5-methyl) Obs2->Conc2 Proximity Validated

Figure 2: Decision tree for differentiating isomers using NOESY NMR data. This constitutes a self-validating analytical system.

Performance Comparison Table

Parameter3-Methyl Isomer (N1-Alkyl)5-Methyl Isomer (N2-Alkyl)Implications for Drug Dev
Synthetic Yield High (60–80%)Low (10–20%)3-Me is easier to scale; 5-Me requires specific routes (e.g., hydrazine cyclization).[1][2]
Metabolic Stability ModerateHigh5-Me sterically blocks N4, potentially reducing CYP450 coordination.[1][2]
Lipophilicity (LogP) LowerHigher5-Me is generally more lipophilic due to methyl shielding of the dipole.[1]
Crystal Packing Planar stackingTwisted5-Me often exhibits twisted conformations due to steric clash between N-alkyl and C-Me.[1][2]

References

  • Regioselectivity in 1,2,4-Triazole Alkylation Aouine, Y., et al.[2][3][4] "Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole." Theory and Applications of Chemistry, Vol. 4, 2020.[2][3][5] (Video Abstract/Lecture)

  • NMR Differentiation of Triazole Isomers Salgado, A., et al.[2][3][6] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010.[2][3][6]

  • Crystallographic Analysis of 3-Methyl Triazoles Manjula, S., et al.[2][3] "The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones."[1][2][7][8] IUCrData, 2015.[2][3] [1][2][3]

  • Tautomerism and Reactivity Kashyap, A., et al.[2][3] "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate, 2022.[2][3]

Sources

Validation

Comparative XRD Characterization of Triazole Polymorphs: A Technical Guide

Executive Summary In the development of triazole-based antifungal agents—specifically Fluconazole and Voriconazole —polymorphism is not merely a structural curiosity but a critical quality attribute (CQA) that dictates b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of triazole-based antifungal agents—specifically Fluconazole and Voriconazole —polymorphism is not merely a structural curiosity but a critical quality attribute (CQA) that dictates bioavailability, stability, and intellectual property status.

This guide provides a technical framework for distinguishing triazole polymorphs using Powder X-Ray Diffraction (PXRD). Unlike other analytical techniques (DSC, FTIR), PXRD provides a definitive structural fingerprint that can quantify polymorphic mixtures and identify phase impurities (e.g., metastable forms or hydrates) that may compromise drug product performance.

Technical Deep Dive: Fluconazole Polymorphs

Fluconazole exists in multiple crystalline forms, with Form I , Form II , and the Monohydrate being the most relevant for pharmaceutical development. The thermodynamic relationship between these forms is enantiotropic or monotropic depending on temperature and pressure, but under ambient storage, Form I is generally the stable commercial form.

Comparative Analysis of Key Polymorphs

The following table synthesizes crystallographic and physicochemical data to aid in rapid identification.

FeatureForm I (Stable Anhydrate) Form II (Metastable Anhydrate) Monohydrate
Thermodynamic Status Stable at RT; Commercial StandardMetastable; Converts to Form I over time/heatStable in high humidity (>65% RH)
Solubility (Water) ~4.3 mg/mL (Lower)~4.6 – 8.0 mg/mL (Higher)~3.6 mg/mL (Lowest)
Melting Point 138–140 °C136–139 °CDehydration ~100 °C; Melt ~140 °C
Crystal Habit Flake-like / PlateletsRod / GranularNeedle-like
Diagnostic XRD Peaks (2θ) 9.1°, 10.0°, 16.5°, 20.0° Distinct shifts in 15–22° region7.2°, 8.7°, 9.6° (doublet)

Critical Insight: The presence of a peak at 9.6° is a "red flag" for moisture ingress and conversion to the monohydrate, which can significantly reduce dissolution rates. Conversely, Form II is often sought for its higher solubility but poses a risk of phase transformation during shelf storage.

Voriconazole: A Secondary Case Study

Voriconazole follows a similar pattern but is often processed into an amorphous form (via nanospray drying) to overcome its intrinsic low solubility (BCS Class II).

  • Crystalline Form I: Sharp, distinct peaks at 6.9°, 13.8°, 14.8°, 18.2°, 19.7° .

  • Amorphous Form: Characterized by a broad "halo" feature in the diffractogram lacking distinct Bragg reflections.

Experimental Protocol: PXRD Characterization

This protocol ensures reproducibility and minimizes artifacts such as preferred orientation, which is common in plate-like crystals of triazoles.

Sample Preparation[2]
  • Grinding: Gently triturate 100–200 mg of the sample in an agate mortar.

    • Caution: Excessive grinding can induce phase transformation (e.g., Form II

      
       Form I) or amorphization.
      
  • Mounting: Back-load the powder into a standard aluminum holder or use a zero-background silicon (510) holder for small sample masses (<10 mg).

  • Surface Leveling: Ensure the sample surface is perfectly flush with the holder rim to avoid sample displacement errors (which shift peak positions).

Instrument Parameters (Standard Configuration)
  • Radiation Source: Cu K

    
     (
    
    
    
    = 1.5406 Å or 1.5418 Å).
  • Voltage/Current: 40-45 kV / 40 mA.

  • Scan Range: 2° to 40° (2

    
    ).
    
  • Step Size: 0.02°.

  • Scan Speed: 1° to 2° per minute (slower scans required for trace polymorph detection).

  • Divergence Slit: Automatic or fixed (e.g., 0.5°) to maintain constant irradiated volume.

Data Analysis Workflow
  • Background Subtraction: Remove the amorphous background contribution.

  • K

    
    2 Stripping:  Remove the K
    
    
    
    2 component if using a non-monochromated source to sharpen peaks.
  • Peak Search: Identify peaks with a relative intensity >1-2%.

  • Pattern Matching: Overlay experimental data with reference patterns (CSD or PDF database) for Forms I, II, and Hydrate.

Visualization & Logic

Workflow: Polymorph Screening & Identification

This diagram outlines the logical flow from sample isolation to definitive structural assignment.

XRD_Workflow Sample Triazole Sample (Raw API / Formulation) Prep Sample Preparation (Gentle Grinding) Sample->Prep Minimize Stress XRD PXRD Acquisition (2-40° 2θ) Prep->XRD Zero-BG Holder Analysis Data Analysis (Peak Picking) XRD->Analysis Raw Diffractogram Result Polymorph ID Analysis->Result Match Reference

Caption: Operational workflow for XRD-based polymorph characterization, emphasizing gentle preparation to prevent phase transitions.

Decision Tree: Fluconazole Phase Identification

A logic gate for rapidly classifying a Fluconazole sample based on diagnostic peaks.

Decision_Tree Start Analyze Peaks (Low Angle 5-15°) CheckHydrate Peak at 7.2° or 9.6°? Start->CheckHydrate CheckFormI Peak at 9.1° & 10.0°? CheckHydrate->CheckFormI No Result_Hydrate Result: Monohydrate CheckHydrate->Result_Hydrate Yes CheckFormII Distinct peaks in 15-22° region? CheckFormI->CheckFormII No Result_FormI Result: Form I (Stable) CheckFormI->Result_FormI Yes Result_FormII Result: Form II (Metastable) CheckFormII->Result_FormII Yes Result_Unknown Result: New Polymorph or Mixture CheckFormII->Result_Unknown No

Caption: Diagnostic logic for identifying Fluconazole polymorphs based on unique low-angle diffraction signatures.

References

  • Caira, M. R., Alkhamis, K. A., & Obaidat, R. M. (2004). Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole.[1][2][3] Journal of Pharmaceutical Sciences, 93(3), 601–611.[1][3] Link

  • Desai, S. R., & Dharwadkar, S. R. (2009). Study of Process Induced Polymorphic Transformations in Fluconazole Drug. Acta Poloniae Pharmaceutica - Drug Research, 66(2), 115-121. Link

  • Pfizer Inc. (2008). Process for Preparing Voriconazole. U.S. Patent Application US20080194820A1. Link

  • Mansouri, A., et al. (2021). Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis. Journal of Young Pharmacists. Link

  • Gong, N., et al. (2024). Two crystalline polymorphs of voriconazole-2,4-dihydroxybenzoic acid cocrystals. Journal of Molecular Structure. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling (3-methyl-1H-1,2,4-triazol-5-yl)methanol

Executive Safety Summary (3-methyl-1H-1,2,4-triazol-5-yl)methanol is a nitrogen-rich heterocyclic intermediate commonly used in the synthesis of bioactive pharmaceutical ingredients (APIs). While specific toxicological d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(3-methyl-1H-1,2,4-triazol-5-yl)methanol is a nitrogen-rich heterocyclic intermediate commonly used in the synthesis of bioactive pharmaceutical ingredients (APIs). While specific toxicological data for this exact isomer may be limited in public databases, its structural class (1,2,4-triazoles) dictates a high-caution approach .

Core Hazards (Structural Activity Relationship - SAR):

  • Bioactivity: Triazole derivatives are frequently potent CYP450 inhibitors or antifungal agents. Treat as a potential Reproductive Toxin and Sensitizer .

  • Physical State: Typically a crystalline solid. The primary exposure vector is inhalation of micro-particulates (dust) during weighing.

  • Chemical Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.

Risk Assessment & PPE Selection Matrix

Effective protection relies on matching the PPE to the state of matter and the solvent system used.

The "Double-Barrier" Principle

For drug intermediates with potential bioactivity, we utilize a Double-Barrier System :

  • Primary Barrier: Engineering controls (Fume Hood/Glovebox).

  • Secondary Barrier: Personal Protective Equipment (PPE).

PPE Specification Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Technical Specification
Respiratory Mandatory if outside hood.Fume Hood (Sash < 18").N95 or P100 (NIOSH) if powder handling is open-bench.
Ocular Safety Glasses w/ Side Shields.[1][2]Chemical Splash Goggles.[3]ANSI Z87.1+ Impact Rated.
Dermal (Hand) Double Nitrile (4 mil min).Solvent-Specific (See below).Cuff length > 290mm to bridge lab coat gap.
Dermal (Body) Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron.Tyvek® sleeves recommended for high-volume handling.

Critical Note on Gloves: When this compound is dissolved, the solvent dictates glove selection.

  • In Methanol/Ethanol: Nitrile is acceptable for splash protection (Change every 15 mins).

  • In DCM/Chloroform: Standard Nitrile fails rapidly (< 2 mins). Use PVA or Silver Shield® (Laminate) under-gloves.

Operational Protocols

Phase A: Weighing & Solid Transfer (Highest Risk Step)

The majority of laboratory exposures occur during the transfer of static-prone powders.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Triazoles can be electrostatically charged. Use an anti-static gun or ionizing bar before spatulating to prevent "dust fly-out."

  • Technique:

    • Place the receiving vessel inside the balance draft shield.

    • Use a disposable antistatic weighing boat.

    • Do not return excess material to the stock container (cross-contamination and dust risk).

Phase B: Reaction Setup & Solubilization
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosolization of the dry powder.

  • Temperature Control: If the reaction is exothermic, ensure cooling is active before addition.

  • Sharps Safety: If using syringes for reagent addition, use Luer-Lock mechanisms to prevent needle pop-off and subsequent chemical spray.

Phase C: Waste Disposal & Decontamination
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (labeled "Toxic Organic Solid").

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

    • Solution: Absorb with vermiculite or polypropylene pads.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for selecting PPE based on the handling context.

PPE_Decision_Tree Start Start: Handling (3-methyl-1H-1,2,4-triazol-5-yl)methanol State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Liquid_Path Solution / Reaction Mixture State_Check->Liquid_Path Engineering_Solid Is Fume Hood Available? Solid_Path->Engineering_Solid Engineering_Liquid Identify Solvent Carrier Liquid_Path->Engineering_Liquid Action_Hood Use Fume Hood PPE: Nitrile Gloves + Safety Glasses Engineering_Solid->Action_Hood Yes Action_Respirator REQUIRED: N95/P100 Respirator + Safety Glasses + Nitrile Gloves Engineering_Solid->Action_Respirator No (Open Bench) Solvent_Polar Polar (MeOH, DMSO, Water) Engineering_Liquid->Solvent_Polar Solvent_Aggressive Aggressive (DCM, THF, DMF) Engineering_Liquid->Solvent_Aggressive Glove_Standard Standard Nitrile (Double Gloved) Change every 15-30 mins Solvent_Polar->Glove_Standard Glove_Laminate Laminate / Barrier Gloves (Silver Shield®) Solvent_Aggressive->Glove_Laminate

Figure 1: PPE Selection Decision Tree. Blue nodes indicate decision points; Green/Red nodes indicate required actions based on risk level.

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • PubChem. 1,2,4-Triazole Compound Summary. National Center for Biotechnology Information. (Used for SAR-based hazard extrapolation). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Reactant of Route 2
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
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